molecular formula C12H9ClOS B1487548 5-Methyl-4-phenylthiophene-3-carbonyl chloride CAS No. 1160248-98-5

5-Methyl-4-phenylthiophene-3-carbonyl chloride

Cat. No.: B1487548
CAS No.: 1160248-98-5
M. Wt: 236.72 g/mol
InChI Key: BQTIHTVCLUNSIK-UHFFFAOYSA-N
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Description

5-Methyl-4-phenylthiophene-3-carbonyl chloride is a useful research compound. Its molecular formula is C12H9ClOS and its molecular weight is 236.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-4-phenylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClOS/c1-8-11(9-5-3-2-4-6-9)10(7-15-8)12(13)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTIHTVCLUNSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245968
Record name 5-Methyl-4-phenyl-3-thiophenecarbonyl chloride
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Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160248-98-5
Record name 5-Methyl-4-phenyl-3-thiophenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160248-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-phenyl-3-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 5-Methyl-4-phenylthiophene-3-carbonyl chloride

[1][2][3]

CAS Number: 1160248-98-5 Formula: C₁₂H₉ClOS Molecular Weight: 236.72 g/mol Primary Application: Pharmaceutical Intermediate / Scaffold Synthesis[1]

Executive Summary & Chemical Identity[5]

5-Methyl-4-phenylthiophene-3-carbonyl chloride (CAS 1160248-98-5) is a specialized heterocyclic building block used primarily in the synthesis of small-molecule therapeutics. As an activated acyl chloride derivative of the thiophene ring, it serves as a critical electrophile for introducing the 5-methyl-4-phenylthiophene-3-yl moiety into drug candidates.

This pharmacophore is particularly valued in medicinal chemistry for its ability to provide lipophilic bulk and pi-stacking interactions within protein binding pockets, commonly observed in kinase inhibitors, GPCR ligands (e.g., GPR40 agonists), and voltage-gated ion channel modulators.

Physicochemical Profile[1][6][7][8][9][10][11][12][13]
PropertySpecification
CAS Number 1160248-98-5
IUPAC Name This compound
Molecular Formula C₁₂H₉ClOS
Molecular Weight 236.72 g/mol
Physical State Solid or semi-solid (dependent on purity/temperature)
Solubility Soluble in DCM, THF, Toluene; Reacts with water/alcohols
Reactivity High (Moisture Sensitive / Corrosive)
Precursor Acid 5-Methyl-4-phenylthiophene-3-carboxylic acid (CAS 557792-56-0)

Synthesis & Manufacturing Pathway

The synthesis of this compound is rarely performed as a single-step isolation due to the hydrolytic instability of the acid chloride. Instead, it is generated in situ or immediately prior to use from its stable carboxylic acid precursor.

The most robust synthetic route utilizes the Gewald Reaction to construct the thiophene core, followed by deamination and functional group manipulation.

Retrosynthetic Analysis (Graphviz)

SynthesisPathPrecursorsPhenylacetone+ Ethyl Cyanoacetate+ SulfurGewaldProductEthyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate(CAS 4815-37-6)Precursors->GewaldProductGewald Rxn(Morpholine, EtOH)DeaminatedEthyl 5-methyl-4-phenylthiophene-3-carboxylateGewaldProduct->DeaminatedDeamination(t-BuONO, THF)Acid5-Methyl-4-phenylthiophene-3-carboxylic acid(CAS 557792-56-0)Deaminated->AcidHydrolysis(NaOH, MeOH)Target5-Methyl-4-phenylthiophene-3-carbonyl chloride(CAS 1160248-98-5)Acid->TargetChlorination(SOCl2 or (COCl)2)

Figure 1: Step-wise synthetic pathway from raw materials to the target acid chloride.

Detailed Synthetic Logic
  • Gewald Reaction (Core Construction): The synthesis begins with the condensation of phenylacetone with ethyl cyanoacetate and elemental sulfur in the presence of a base (morpholine or diethylamine). This multicomponent reaction efficiently builds the thiophene ring, yielding ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS 4815-37-6).

    • Why this route? It allows for the regioselective placement of the phenyl and methyl groups based on the ketone starting material.

  • Deamination: The amino group at position 2 is often unnecessary for the final pharmacophore and can be removed via non-aqueous diazotization (e.g., using tert-butyl nitrite in THF or DMF). This yields the 2-unsubstituted thiophene ester.

  • Hydrolysis: Saponification of the ethyl ester using NaOH or LiOH in aqueous methanol yields the stable solid intermediate: 5-Methyl-4-phenylthiophene-3-carboxylic acid (CAS 557792-56-0).

  • Acyl Chloride Generation (Activation): The acid is converted to the target acid chloride (CAS 1160248-98-5) using thionyl chloride (

    
    ) or oxalyl chloride (
    
    
    ).
    • Critical Note: Oxalyl chloride with a catalytic amount of DMF is preferred for high-value synthesis to avoid thermal degradation associated with refluxing thionyl chloride.

Experimental Protocol: Generation & Coupling

Objective: Conversion of 5-methyl-4-phenylthiophene-3-carboxylic acid to the acid chloride and subsequent amide coupling (General Procedure).

Reagents
  • Precursor: 5-Methyl-4-phenylthiophene-3-carboxylic acid (1.0 eq)

  • Reagent: Oxalyl Chloride (1.2 eq)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (

    
     or Ar), suspend the carboxylic acid (CAS 557792-56-0) in anhydrous DCM (0.2 M concentration).
    
  • Activation: Cool the suspension to 0°C. Add oxalyl chloride dropwise via syringe.

  • Catalysis: Add 2 drops of anhydrous DMF. Caution: Gas evolution (

    
    , 
    
    
    ,
    
    
    ) will be vigorous.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The suspension should clarify as the acid chloride forms.

  • Work-up (Acid Chloride Isolation):

    • Concentrate the solvent in vacuo to remove excess oxalyl chloride and DCM.

    • Checkpoint: The residue is the crude This compound (CAS 1160248-98-5).[1] It should be used immediately for the next step.

  • Coupling (Example): Redissolve the crude residue in DCM. Add the target amine (1.0 eq) and a base (e.g., TEA or DIPEA, 2.0 eq) at 0°C. Stir until conversion is complete (monitored by TLC/LCMS).

Reactivity & Applications in Drug Discovery

The 3-carbonyl chloride position on the thiophene ring is a "privileged" attachment point. Unlike the 2-position, which is electronically conjugated to the sulfur atom (making it more susceptible to metabolic oxidation), the 3-position offers a stable vector for extending the molecular scaffold.

Reactivity Network (Graphviz)

ReactivityCore5-Methyl-4-phenylthiophene-3-carbonyl chlorideAmidesAmides(Kinase Inhibitors)Core->Amides+ Primary/Secondary Amines(Schotten-Baumann)EstersEsters(Prodrugs)Core->Esters+ Alcohols(Base catalyzed)HeterocyclesOxadiazoles/TriazolesCore->Heterocycles+ Hydrazides(Cyclization)FriedelCraftsAryl Ketones(Scaffold Hopping)Core->FriedelCrafts+ Arenes(AlCl3)

Figure 2: Divergent synthesis capabilities of the acid chloride intermediate.

Strategic Utility
  • Lipophilic Pocket Filling: The 4-phenyl and 5-methyl groups create a twisted conformation relative to the thiophene plane. This "propeller-like" shape is ideal for filling hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases) where flat molecules might not achieve selectivity.

  • Bioisosterism: Thiophene-3-carbonyl derivatives are often used as bioisosteres for benzoyl chlorides to improve metabolic stability or alter solubility profiles.

References

  • ChemicalBook. (n.d.). This compound Product Entry (CAS 1160248-98-5).[2][1] Retrieved from

  • BLD Pharm. (n.d.). 5-Methyl-4-phenylthiophene-3-carboxylic acid (CAS 557792-56-0).[3][4][5][6] Retrieved from

  • Matrix Scientific. (n.d.).[7] Product Catalog: this compound. Retrieved from

  • Fisher Scientific. (n.d.). Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS 4815-37-6).[8] Retrieved from

Chemo-Analytical Profiling: 5-Methyl-4-phenylthiophene-3-carbonyl chloride

[1]

Executive Summary & Molecular Identity

Target Molecule: 5-Methyl-4-phenylthiophene-3-carbonyl chloride Primary Application: Electrophilic intermediate for heterocyclic medicinal chemistry (Kinase inhibitors, GPCR ligands). Critical Attribute: Molecular Weight (MW) and Isotopic Signature for Mass Spectrometry validation.

In the context of high-throughput screening and lead optimization, this thiophene derivative serves as a "privileged scaffold" building block. Its 3-carbonyl chloride functionality allows for rapid diversification via nucleophilic acyl substitution, while the 4-phenyl and 5-methyl substitutions provide essential hydrophobic contacts within protein binding pockets.

Physicochemical Data Table
PropertyValueNotes
Molecular Formula C₁₂H₉ClOS Confirmed stoichiometry
Average Molecular Weight 236.72 g/mol Used for gravimetric stoichiometry
Monoisotopic Mass 236.006 g/mol Used for High-Res Mass Spec (HRMS)
Physical State Solid / Low-melting solidHighly moisture sensitive
Reactivity Class Acyl ChlorideElectrophilic; Hydrolyzes to carboxylic acid

Structural Analysis & Mass Spectrometry Logic

For researchers utilizing LC-MS for reaction monitoring, relying solely on the average molecular weight (236.72) is insufficient due to the significant isotopic contribution of Chlorine and Sulfur.

Isotopic Abundance Breakdown

The presence of Chlorine (


  • Carbon (C₁₂): Dominant

    
    .
    
  • Sulfur (S₁): Small contribution from

    
     (4.2%).
    
  • Chlorine (Cl₁): Significant contribution from

    
     (~24.2%).
    

Mass Spec Expectation:

  • Base Peak (M): ~236.0 Da (

    
     isotope)
    
  • M+2 Peak: ~238.0 Da (

    
     isotope)
    
  • Intensity Ratio: The M+2 peak should be approximately 33% the height of the base peak.

Technical Insight: If your Mass Spec data shows an M+2 peak significantly lower than 30%, your sample has likely hydrolyzed back to the carboxylic acid (Parent mass ~218 Da), losing the chlorine atom.

IsotopeLogicStartSample Analysis(LC-MS)CheckMassCheck Base Peak(m/z 236)Start->CheckMassCheckIsoCheck M+2 Isotope(m/z 238)CheckMass->CheckIsoFound 236HydrolyzedINVALID:Hydrolyzed to Acid(m/z 218)CheckMass->HydrolyzedFound 218ValidVALID:Intact ChlorideCheckIso->ValidRatio ~3:1CheckIso->HydrolyzedNo M+2

Figure 1: Decision logic for validating molecular integrity via Mass Spectrometry.

Synthesis & Validation Protocol

The synthesis of this compound typically proceeds from its carboxylic acid precursor. The choice of chlorinating agent is critical to prevent degradation of the thiophene ring.

Pathway: Acid Activation

Precursor: 5-Methyl-4-phenylthiophene-3-carboxylic acid (MW: 218.27) Reagent: Thionyl Chloride (


Why Oxalyl Chloride? While Thionyl Chloride is standard, Oxalyl Chloride (with catalytic DMF) is preferred for thiophene derivatives. It operates at lower temperatures (0°C to RT), reducing the risk of thermal decomposition or polymerization of the electron-rich thiophene ring.

Detailed Protocol (Self-Validating)

This protocol includes a "Derivatization Quench" step. Because acyl chlorides are unstable on LC-MS columns (reacting with water/methanol in the mobile phase), you cannot analyze them directly. You must convert a small aliquot to a stable methyl ester to prove conversion.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq of 5-Methyl-4-phenylthiophene-3-carboxylic acid in anhydrous Dichloromethane (DCM).

  • Activation: Add catalytic Dimethylformamide (DMF) (2-3 drops).

  • Addition: Dropwise add 1.2 eq of Oxalyl Chloride at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (

    
    , 
    
    
    ,
    
    
    ) will be observed.
  • In-Process Control (The "Methanol Quench"):

    • Take a 50 µL aliquot of the reaction mixture.

    • Quench it into 500 µL of anhydrous Methanol.

    • Run TLC or LC-MS.

    • Success Criteria: Disappearance of Acid (MW 218) and appearance of Methyl Ester (MW ~232).

  • Isolation: Concentrate in vacuo to remove solvent and excess reagent. The resulting residue is the crude this compound (MW 236.72).

SynthesisWorkflowcluster_0Synthesis Phasecluster_1Validation Phase (IPC)PrecursorCarboxylic Acid(MW 218.27)ReagentsOxalyl Chloride + DMF(DCM, 0°C -> RT)Precursor->ReagentsIntermediateReactive Intermediate(Vilsmeier-Haack type)Reagents->IntermediateProductTarget: Acid Chloride(MW 236.72)Intermediate->ProductAliquotTake AliquotProduct->AliquotQuenchMeOH QuenchAliquot->QuenchAnalysisLC-MS AnalysisTarget: Methyl Ester (MW 232)Quench->Analysis

Figure 2: Synthesis workflow with integrated Methanol Quench validation step.

Handling & Storage

Acyl chlorides of thiophenes are less stable than their benzene counterparts due to the electron-rich nature of the thiophene ring, which can facilitate self-reaction or rapid hydrolysis.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Solvent Compatibility: Compatible with DCM, THF, Dioxane, and Toluene. Incompatible with water, alcohols, and amines (unless intended as reactants).

  • Visual Cue: A color change from off-white/yellow to dark orange/brown usually indicates decomposition or polymerization.

References

  • Santa Cruz Biotechnology. (n.d.). This compound Product Data. Retrieved from

  • Mourad, A. A., et al. (2020). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. National Institutes of Health (PMC). Retrieved from

  • Bar, S., & Martin, M.I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank (MDPI). Retrieved from

  • Leonard, M. S. (2013).[1] Reaction of Carboxylic Acids with Thionyl Chloride. Introductory Organic Reaction Mechanisms. Retrieved from

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 5-Methyl-4-phenylthiophene-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Architecture

The compound 5-Methyl-4-phenylthiophene-3-carbonyl chloride represents a highly specialized heterocyclic building block. Unlike simple thiophenes, this scaffold integrates three distinct functional domains: a lipophilic phenyl ring, a metabolically blocking methyl group, and a highly reactive electrophilic acyl chloride.

This guide analyzes the molecule not merely as a static structure but as a dynamic reagent. The proximity of the bulky phenyl group at position 4 to the carbonyl chloride at position 3 creates a unique steric environment that influences both its synthesis and its subsequent reactivity in medicinal chemistry campaigns (e.g., kinase inhibitor design).

Structural Geometry and Electronic Profile

The thiophene ring is electron-rich (π-excessive), but the carbonyl chloride group at C3 acts as a strong electron-withdrawing group (EWG), deactivating the ring slightly towards electrophilic aromatic substitution while activating the carbonyl carbon for nucleophilic attack.

  • Torsional Strain (The Ortho Effect): The most critical structural feature is the steric clash between the C4-Phenyl ring and the C3-Carbonyl group . To minimize steric repulsion, the phenyl ring rotates out of the plane of the thiophene core. This non-coplanarity is advantageous in drug design as it disrupts "flat" molecular stacking, potentially improving solubility and creating distinct 3D binding vectors.

  • Metabolic Blocking: The C5-Methyl group serves a dual purpose: it adds lipophilicity and, crucially, blocks the C5 position (the most reactive site on thiophene for metabolic oxidation), thereby enhancing the metabolic stability of derived drugs.

FeaturePositionElectronic EffectStructural Consequence
Thiophene Core 1-5

-Excessive
Aromatic scaffold, bioisostere for phenyl.
Carbonyl Chloride C3EWG (-I, -M)High electrophilicity; moisture sensitive.
Phenyl Group C4Steric BulkNon-planar torsion; hydrophobic interaction.
Methyl Group C5EDG (+I)Metabolic blockade at

-position.

Synthetic Pathways & Process Optimization

The synthesis of this compound is a two-phase process: (1) Construction of the thiophene ring (yielding the carboxylic acid precursor) and (2) Chlorination of the acid.[1]

Phase 1: The Modified Gewald/Fiesselmann Strategy

While the Gewald reaction typically yields 2-aminothiophenes, the synthesis of the 3-carboxylic acid variant often requires a Fiesselmann synthesis approach or the condensation of


-mercaptoketones with acetylenic esters.
  • Precursor Assembly: Reaction of a phenyl-substituted mercaptoacetone with an acrylate derivative, followed by cyclization.

  • Hydrolysis: The resulting ester is hydrolyzed (LiOH/THF) to yield 5-Methyl-4-phenylthiophene-3-carboxylic acid .

Phase 2: Chlorination Protocol (The Critical Step)

Converting the sterically hindered carboxylic acid to the acid chloride requires forcing conditions due to the shielding effect of the C4-phenyl group.

Protocol: Vilsmeier-Haack Activated Chlorination

Objective: Quantitative conversion of acid to acid chloride without degrading the thiophene ring.

Reagents:

  • Substrate: 5-Methyl-4-phenylthiophene-3-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.2 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line). Moisture exclusion is non-negotiable.
  • Slurry Formation: Suspend the carboxylic acid in anhydrous DCM (0.5 M concentration). The acid may not fully dissolve initially.

  • Catalytic Activation: Add the catalytic amount of DMF.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] DMF reacts with

      
       to form the Vilsmeier chloroiminium reagent (
      
      
      
      ), which is a far more potent electrophile than
      
      
      alone. This is essential for overcoming the steric hindrance of the C4-phenyl group.
  • Reagent Addition: Add

    
     dropwise at 
    
    
    
    .
  • Reflux: Warm to room temperature, then heat to reflux (

    
     for DCM, 
    
    
    
    for Toluene) for 2–4 hours.
    • Endpoint Monitoring: Do NOT use LCMS directly. Aliquot

      
       of reaction mixture into 
      
      
      
      Methanol. The acid chloride converts to the Methyl Ester . Monitor the appearance of the methyl ester peak via LCMS/TLC.
  • Isolation: Concentrate in vacuo to remove excess

    
     and solvent. Co-evaporate with Toluene (
    
    
    
    ) to remove traces of HCl.

Yield Expectation: >95% (crude). The product is usually an oil or low-melting solid that hydrolyzes rapidly; use immediately in the next step.

Visualization of Synthetic Logic

The following diagram illustrates the logical flow from the carboxylic acid precursor to the reactive chloride and its subsequent divergence into medicinal chemistry applications.

G cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Activation (Chlorination) cluster_2 Phase 3: Applications Precursor Phenyl-Mercapto Intermediate Cyclization Cyclization (Fiesselmann/Gewald) Precursor->Cyclization Acid 5-Methyl-4-phenyl thiophene-3-carboxylic acid Cyclization->Acid Product 5-Methyl-4-phenylthiophene- 3-carbonyl chloride Acid->Product Nucleophilic Acyl Substitution Reagents SOCl2 + DMF (cat.) (Vilsmeier Activation) Intermediate Chloroiminium Species Reagents->Intermediate Intermediate->Product Catalysis Amides Amides (Kinase Inhibitors) Product->Amides + R-NH2 Esters Esters (Prodrugs) Product->Esters + R-OH

Caption: Synthetic workflow converting the stable acid precursor into the reactive carbonyl chloride scaffold, enabling diverse downstream library generation.

Medicinal Chemistry Applications & Reactivity[9][11][12]

The 3-carbonyl chloride functionality is the "warhead" for attaching this scaffold to pharmacophores.

Amide Coupling (The Primary Use Case)

In drug discovery, this molecule is most frequently reacted with amines (primary or secondary) to form thiophene-3-carboxamides .

  • Relevance: The thiophene-3-carboxamide motif is a bioisostere of benzamides found in numerous kinase inhibitors (e.g., inhibiting VEGFR or EGFR).

  • Protocol Note: Due to the C4-phenyl crowding, reactions with bulky amines (e.g., tert-butyl amine) may require elevated temperatures or stronger bases (e.g., LiHMDS) compared to standard Schotten-Baumann conditions.

Friedel-Crafts Acylation

The acid chloride can serve as an electrophile in Friedel-Crafts acylations to attach the thiophene core to other aromatic rings, creating diaryl ketone systems.

  • Lewis Acid:

    
     is typically required.
    
  • Regioselectivity: The reaction occurs at the carbonyl carbon, preserving the thiophene ring integrity.

Heterocycle Formation

Reaction with hydrazine or hydroxylamine yields oxadiazoles or triazoles, extending the scaffold into fused or linked heterocyclic systems often used in anti-infective research.

Handling, Stability, and Safety Data

Safety Warning: This compound is a Lachrymator and causes severe skin burns and eye damage. All manipulations must occur in a fume hood.

ParameterSpecification / Guideline
Physical State Yellowish oil or low-melting solid (dependent on purity).
Stability Moisture Sensitive. Hydrolyzes rapidly to the carboxylic acid and HCl gas upon contact with water or humid air.
Storage Store under Argon/Nitrogen at -20°C.
Quenching Quench excess reagent with Methanol (exothermic) or saturated

(gas evolution).
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate. Reacts with protic solvents.

References

  • Gewald Reaction & Thiophene Synthesis

    • Putrani, R., et al. "The Gewald Reaction: A Versatile Method for the Synthesis of 2-Aminothiophenes."[3][7][8][9] Arkivoc, 2010.[9]

  • Chlorination Mechanism

    • "Reaction of Carboxylic Acids with Thionyl Chloride."[1][2][11] Master Organic Chemistry.

  • Medicinal Chemistry of Thiophenes

    • Mishra, R., et al. "Synthesis and Pharmacological Study of Thiophene Derivatives."[12] International Journal of Pharmaceutical Quality Assurance, 2021.[12]

  • Vilsmeier-Haack Activation

    • "Thionyl Chloride - Reagent Guide." Organic Chemistry Portal.

  • General Patent Reference (Analogous Chemistry)

    • "Synthetic method of thiophene sulfonyl/carbonyl chlorides." Google Patents (CN111732568B).

Sources

Technical Whitepaper: Structural Elucidation and Handling of 5-Methyl-4-phenylthiophene-3-carbonyl chloride via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the Nuclear Magnetic Resonance (NMR) characterization of 5-Methyl-4-phenylthiophene-3-carbonyl chloride , a critical intermediate in the synthesis of pharmaceuticals and organic semiconductors.

The presence of the highly reactive chlorocarbonyl moiety (-COCl) presents specific challenges in spectroscopic analysis. In situ hydrolysis due to trace moisture in deuterated solvents is the primary cause of spectral misinterpretation. This whitepaper provides a self-validating protocol to distinguish the intact acid chloride from its carboxylic acid degradation product, ensuring data integrity for drug development workflows.

Sample Preparation: The "Dry" Protocol[1]

Scientific Integrity (Causality): Acid chlorides react with water to form carboxylic acids and HCl.[1] Standard CDCl₃ often contains trace water and ethanol (stabilizer), both of which react with the analyte. The resulting HCl can induce chemical shift variations in the aromatic region, rendering library comparisons invalid.

Required Materials
  • Solvent: CDCl₃ (99.8% D), stored over activated 4Å molecular sieves for >24 hours.

  • Neutralizer: Anhydrous K₂CO₃ (optional, to neutralize trace acid).

  • Vessel: Oven-dried 5mm NMR tube.

Step-by-Step Workflow
  • Solvent Verification: Extract 0.6 mL of dry CDCl₃. Run a blank ¹H NMR. Confirm the water peak at ~1.56 ppm is minimal (integral < 0.01 relative to solvent residual).

  • Sample Dissolution: Weigh 10-15 mg of the solid analyte into a dry vial.

  • Rapid Transfer: Add solvent, dissolve immediately, and transfer to the NMR tube.

  • Sealing: Cap immediately. If analysis is delayed >1 hour, wrap the cap with Parafilm.

Critical Check: If the sample evolves gas (HCl) upon dissolution or if the solution becomes warm, the solvent is wet. Discard and re-dry solvent.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by a distinct singlet in the downfield aromatic region (H2) and a methyl singlet.

Predicted Chemical Shift Assignment

Based on substituent additivity rules and analogous thiophene-3-carbonyl derivatives [1, 2].

PositionMoietyShift (δ ppm)MultiplicityIntegrationStructural Logic
2 Thiophene-H 8.20 – 8.40Singlet (s)1HHighly deshielded by adjacent S (α-effect) and -COCl (anisotropic deshielding).
4-Ph Phenyl-H 7.35 – 7.55Multiplet (m)5HTypical aromatic range; ortho/meta/para overlap due to free rotation.
5-Me Methyl-H 2.40 – 2.55Singlet (s)3HAllylic coupling to thiophene ring is usually small (<1Hz), appearing as a singlet or broadened singlet.
Diagnostic Features[1][3][4][5][6][7][8]
  • The H2 Singlet: This is the "anchor" signal. In the acid chloride, this proton typically appears 0.1–0.3 ppm downfield compared to the corresponding carboxylic acid or ester due to the strong electron-withdrawing nature of the -COCl group.

  • Absence of Exchangeables: A clean spectrum must NOT show a broad singlet >10.0 ppm. Presence of such a peak indicates hydrolysis to the carboxylic acid (-COOH).

¹³C NMR Spectral Analysis

The carbon spectrum provides definitive proof of the carbonyl chloride functionality.

Carbon TypeShift (δ ppm)AssignmentNotes
C=O 160.0 – 164.0Carbonyl ChlorideTypically shifted upfield relative to carboxylic acids (~168 ppm) but distinct from esters.
C2 135.0 – 138.0Thiophene CHDeshielded α-carbon.
C3, C4, C5 128.0 – 145.0Quaternary CComplex aromatic region; requires HMBC for specific assignment.
Ph-C 127.0 – 130.0Phenyl RingIntense signals due to symmetry (ortho/meta carbons).
Me 14.0 – 16.0MethylTypical range for methyl on heteroaromatic ring.

Structural Connectivity & Logic (HMBC)

To validate the regio-chemistry (i.e., confirming the methyl is at position 5 and phenyl at position 4, rather than swapped), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Connectivity Diagram

The following diagram illustrates the key long-range couplings (2-3 bonds) that confirm the structure.

HMBC_Connectivity cluster_legend Legend: HMBC Correlations Methyl Methyl Protons (δ 2.45) C5 C5 (Quaternary) (Thiophene Ring) Methyl->C5 2J (Strong) C4 C4 (Quaternary) (Thiophene Ring) Methyl->C4 3J (Strong) H2 H2 Proton (δ 8.30) H2->C5 3J (Weak) C3 C3 (Quaternary) (Thiophene Ring) H2->C3 2J COCl C=O (Carbonyl) (δ 162.0) H2->COCl 3J (Diagnostic) key Blue Nodes = 1H Source Green/Red Nodes = 13C Target Red Arrow = Key Diagnostic Link

Figure 1: HMBC Correlation Network. The correlation from H2 to the Carbonyl Carbon (Red Arrow) is the definitive link establishing the position of the acid chloride group.

Quality Control: The Hydrolysis Trap

The most common failure mode in analyzing this compound is inadvertent hydrolysis. The transformation from Acid Chloride to Carboxylic Acid changes the polarity and chemical shifts, potentially leading to incorrect dosage calculations in subsequent biological assays.

Degradation Pathway

Hydrolysis_Pathway AcidChloride Target: Acid Chloride (R-COCl) δ(H2) ~8.3 ppm Intermediate Tetrahedral Intermediate AcidChloride->Intermediate Nucleophilic Attack Water + H₂O (Trace in CDCl₃) Water->Intermediate CarboxylicAcid Impurity: Carboxylic Acid (R-COOH) δ(H2) ~8.0 ppm δ(OH) >10 ppm (Broad) Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl + HCl (Gas/Solvated) Intermediate->HCl

Figure 2: Hydrolysis pathway. Note the upfield shift of the H2 proton and appearance of the broad OH peak in the impurity.

Self-Validation Checklist

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Stenutz.eu. Retrieved October 26, 2023, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved October 26, 2023, from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved October 26, 2023, from [Link]

Sources

IR spectrum of 5-Methyl-4-phenylthiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectrum of 5-Methyl-4-phenylthiophene-3-carbonyl chloride

For correspondence: Dr. Gemini, Senior Application Scientist, Google AI Division.

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a heterocyclic aromatic acyl chloride. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from established spectroscopic principles and data from analogous structures to predict, interpret, and validate its spectral features. The guide is intended for researchers, chemists, and drug development professionals who utilize IR spectroscopy for structural elucidation and reaction monitoring. Key sections include a theoretical prediction of absorption bands, a detailed protocol for spectral acquisition via Attenuated Total Reflectance (ATR), and a self-validating system for spectral interpretation, emphasizing the comparison with its carboxylic acid precursor to confirm synthetic success.

Introduction and Molecular Significance

This compound is a polysubstituted thiophene derivative. Thiophene rings are significant structural motifs in medicinal chemistry and materials science, known for their diverse biological activities and electronic properties[1]. The presence of a highly reactive acyl chloride functional group makes this compound a valuable intermediate for synthesizing a wide range of derivatives, such as amides, esters, and ketones, by introducing the 5-methyl-4-phenylthiophene moiety into larger, more complex molecules.

Infrared (IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive confirmation of molecular structure, particularly for identifying key functional groups. For a synthetic intermediate like this compound, IR spectroscopy serves two primary purposes:

  • Structural Confirmation: Verifying the presence of the critical carbonyl chloride group and the integrity of the substituted aromatic framework.

  • Purity Assessment: Confirming the successful conversion from its precursor, 5-methyl-4-phenylthiophene-3-carboxylic acid, by monitoring the disappearance of the carboxylic acid's characteristic hydroxyl (O-H) absorption.

This guide establishes an expert framework for achieving these analytical goals.

Theoretical Principles and Predicted IR Absorption Bands

The is best understood by deconstructing the molecule into its constituent functional groups and predicting the vibrational frequencies for each. The overall spectrum will be a superposition of these individual absorptions.

The Carbonyl Chloride Group (–COCl): The Primary Diagnostic Peak

The most telling feature in the spectrum will be the carbonyl (C=O) stretching vibration. In acyl chlorides, this band is characteristically found at a high wavenumber due to the strong inductive electron-withdrawing effect of the chlorine atom, which shortens and strengthens the C=O bond.

  • Prediction: A very strong, sharp absorption band is expected between 1760-1780 cm⁻¹ [2]. The position is slightly lower than a saturated acyl chloride (which appears around 1800 cm⁻¹) because of conjugation with the aromatic thiophene ring, which introduces some single-bond character to the C=O bond[2].

The Aromatic Systems: Thiophene and Phenyl Rings

The molecule contains two aromatic rings which contribute several characteristic bands:

  • Aromatic C-H Stretch: These are typically of weak to medium intensity and appear at wavenumbers just above 3000 cm⁻¹. Expect peaks in the range of 3030-3100 cm⁻¹ [3].

  • Aromatic C=C Ring Stretching: These vibrations, often referred to as "ring breathing," produce a set of two to four sharp, medium-intensity bands in the 1450-1620 cm⁻¹ region[1][4]. Specific bands for substituted thiophenes have been observed around 1530 cm⁻¹ and 1450 cm⁻¹[1].

  • Aromatic C-H Out-of-Plane (OOP) Bending: These strong absorptions in the fingerprint region (680-900 cm⁻¹ ) are highly diagnostic of the substitution pattern on the aromatic rings[3].

The Methyl Group and C-Cl Bond
  • Alkyl C-H Stretching: The methyl group will produce symmetric and asymmetric stretching vibrations. These appear as medium to strong bands in the 2850-2960 cm⁻¹ region[3].

  • C-Cl Stretching: The carbon-chlorine stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹ . However, it can be difficult to assign definitively due to overlap with other vibrations[2].

Summary of Predicted Absorptions

The following table summarizes the expected key vibrational frequencies, their origins, and anticipated intensities.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityNotes
3030 - 3100Aromatic C-H Stretch (Thiophene & Phenyl)Medium to WeakDiagnostic for unsaturation.
2850 - 2960Alkyl C-H Stretch (Methyl Group)Medium to StrongIndicates the presence of saturated C-H bonds.
1760 - 1780 Acyl Chloride C=O Stretch Very Strong, Sharp The most important diagnostic peak for the target molecule.
1450 - 1620Aromatic C=C Ring Stretch (Thiophene & Phenyl)Medium, Sharp (multiple bands)Confirms the aromatic backbone.
1350 - 1470C-H Bending (Methyl Group)MediumConfirms the methyl substituent.
680 - 900Aromatic C-H Out-of-Plane BendingStrongDependent on the specific substitution pattern.
600 - 800C-Cl StretchMedium to WeakOften overlaps with other fingerprint region bands.

Experimental Protocol: Spectral Acquisition via ATR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a solid or oil sample due to its minimal sample preparation and high reproducibility.

Objective: To obtain a high-quality, transmission-equivalent .

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • Sample of this compound (as a solid or oil).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free laboratory wipes.

Methodology:

  • System Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This is a critical step to measure the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal.

    • Using the ATR's pressure clamp, apply firm and consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same acquisition parameters (scans, resolution) as the background spectrum. The instrument software will automatically perform the background subtraction.

  • Data Processing & Cleaning:

    • Perform an ATR correction (if available in the software) to make the resulting spectrum appear more like a traditional transmission spectrum.

    • Clean the ATR crystal and pressure clamp tip meticulously with solvent and a wipe. Verify cleanliness by taking a new background scan and ensuring no sample peaks remain.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Clean_Crystal 1. Clean ATR Crystal Acquire_Background 2. Acquire Background (16 scans, 4 cm⁻¹ res.) Clean_Crystal->Acquire_Background Apply_Sample 3. Apply Sample & Clamp Acquire_Background->Apply_Sample Acquire_Sample 4. Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process_Data 5. ATR Correction & Baseline Acquire_Sample->Process_Data Clean_Again 6. Final Clean Process_Data->Clean_Again

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Spectral Interpretation: A Self-Validating System

Interpreting the spectrum is not merely about finding peaks; it's about building a logical case for the molecule's identity and purity. The cornerstone of this process for a synthetic product is the direct comparison to its immediate precursor.

Primary Confirmation: The Acyl Chloride

The first and most crucial step is to locate the carbonyl peak.

  • Evidence of Success: The presence of a very strong, sharp peak in the 1760-1780 cm⁻¹ region is the primary evidence for the acyl chloride functional group[2]. Its intensity should make it one of the most prominent features in the entire spectrum[5].

  • Causality: The high frequency is a direct result of the inductive effect of the adjacent chlorine atom. This distinguishes it from nearly all other carbonyl types (ketones, esters, amides, etc.), which appear at lower frequencies[2][6].

Validation via Precursor Comparison: Confirming the Reaction

The synthesis of an acyl chloride typically proceeds from the corresponding carboxylic acid (in this case, 5-Methyl-4-phenylthiophene-3-carboxylic acid) using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A robust validation of the reaction's completion involves confirming the disappearance of the starting material's key spectral features.

IR Spectrum of the Carboxylic Acid Precursor:

  • Broad O-H Stretch: A defining feature of carboxylic acids is an extremely broad absorption band spanning from 2500 cm⁻¹ to 3300 cm⁻¹ [7][8]. This breadth is due to strong hydrogen bonding in the carboxylic acid dimer.

  • Carboxylic Acid C=O Stretch: The carbonyl stretch for the conjugated carboxylic acid would appear around 1710-1725 cm⁻¹ [7][8].

The Self-Validating Checklist:

  • [ABSENCE] Is the broad O-H stretch from 2500-3300 cm⁻¹ gone?

    • YES: This is strong evidence that the carboxylic acid has been consumed.

    • NO: The reaction is incomplete, or the product is impure.

  • [SHIFT] Has the carbonyl peak shifted?

    • YES: The C=O peak should have shifted from ~1715 cm⁻¹ in the acid to ~1770 cm⁻¹ in the acyl chloride. This significant shift of +55 cm⁻¹ or more is definitive proof of the functional group transformation.

    • NO: If the peak remains at the lower frequency, the starting material is still present.

spectral_validation Precursor 5-Methyl-4-phenylthiophene-3-carboxylic acid O-H Stretch: 2500-3300 cm⁻¹ (Very Broad) C=O Stretch: ~1715 cm⁻¹ Product This compound O-H Stretch: ABSENT C=O Stretch: ~1770 cm⁻¹ (Strong, Sharp) Precursor:c->Product:c  Δ ≈ +55 cm⁻¹ (Functional Group Transformation) Precursor:o->Product:o  Disappearance (Reaction Completion)

Caption: Key spectral transformations confirming the conversion of the carboxylic acid to the acyl chloride.

Conclusion

The infrared spectrum of this compound is characterized by several key features, the most significant being a strong, sharp carbonyl absorption band around 1760-1780 cm⁻¹. Confirmation of the structure is achieved not only by identifying this peak and other secondary absorptions (aromatic C-H and C=C stretches) but, most importantly, through a comparative analysis with its carboxylic acid precursor. By verifying the disappearance of the broad O-H stretch and the characteristic high-frequency shift of the carbonyl band, researchers can confidently validate the successful synthesis and purity of this important chemical intermediate.

References

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Stanton, J. F., et al. (n.d.). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. National Institutes of Health (NIH). [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Magdaline, J. D. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1267. [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. ResearchGate. [Link]

  • Wade, L. G. (n.d.). Infrared Spectroscopy. University of Missouri–St. Louis. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. [Link]

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An In-depth Technical Guide to the Mass Spectrum of 5-Methyl-4-phenylthiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 7, 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrum of 5-Methyl-4-phenylthiophene-3-carbonyl chloride. As a molecule of interest in synthetic and medicinal chemistry, understanding its mass spectrometric behavior is crucial for its unambiguous identification and for tracking its presence in complex reaction mixtures. This document elucidates the theoretical basis for its fragmentation, predicts the major ion peaks, and offers a standardized protocol for its analysis. The principles outlined herein are grounded in established mass spectrometry literature and data from analogous chemical structures.

Introduction: The Significance of Mass Spectrometry in Complex Molecule Characterization

Mass spectrometry is an indispensable analytical technique in the field of drug development and organic synthesis. Its ability to provide precise molecular weight information and structural insights through fragmentation analysis is unparalleled.[1][2] For a molecule such as this compound, which possesses multiple functional groups—a thiophene ring, a phenyl substituent, a methyl group, and a reactive acyl chloride—a detailed understanding of its mass spectrum is critical for confirming its synthesis and purity.

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[3] This fragmentation pattern serves as a molecular fingerprint, offering valuable structural information.[4] This guide will deconstruct the probable fragmentation pathways of the title compound, providing researchers with the necessary tools to interpret its mass spectrum confidently.

Predicted Molecular Ion and Isotopic Pattern

The initial event in the EI mass spectrometer is the removal of an electron from the molecule to form a molecular ion (M⁺•).[2][4] The molecular weight of this compound (C₁₂H₉ClOS) is calculated to be approximately 236.7 g/mol . Therefore, the molecular ion peak is expected to appear at an m/z of 236.

A key feature to anticipate is the isotopic peak resulting from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in a characteristic M+2 peak at m/z 238 with roughly one-third the intensity of the molecular ion peak at m/z 236. The presence of sulfur (³⁴S isotope) will also contribute to the M+2 peak, albeit to a lesser extent.

Primary Fragmentation Pathways and Key Fragment Ions

The fragmentation of the molecular ion of this compound will be dictated by the relative stabilities of the resulting cations and neutral losses. The primary fragmentation events are expected to be alpha-cleavages adjacent to the carbonyl group and cleavages involving the thiophene ring and its substituents.

Formation of the Acylium Ion: The Dominant Fragmentation

The most characteristic fragmentation pathway for acyl chlorides is the loss of the chlorine radical (•Cl) to form a highly stable acylium ion.[5][6] This is anticipated to be the base peak or one of the most intense peaks in the spectrum.

  • M⁺• (m/z 236) → [M - Cl]⁺ (m/z 201) + •Cl

The resulting acylium ion at m/z 201 is resonance-stabilized, contributing to its high abundance.

Subsequent Fragmentation of the Acylium Ion

The acylium ion can undergo further fragmentation, most commonly through the loss of a neutral carbon monoxide (CO) molecule.[5]

  • [m/z 201]⁺ → [m/z 173]⁺ + CO

The resulting ion at m/z 173 corresponds to the 5-methyl-4-phenylthiophene cation.

Fragmentation Involving the Thiophene Ring and Phenyl Group

Aromatic and heteroaromatic systems, such as the phenyl and thiophene rings in the target molecule, are relatively stable and often appear as prominent fragments.[7][8]

  • Loss of the Carbonyl Chloride Group: Cleavage of the bond between the thiophene ring and the carbonyl group can lead to the formation of a 5-methyl-4-phenylthiophenyl radical and a carbonyl chloride cation ([COCl]⁺) at m/z 63. However, the charge is more likely to remain with the larger, more stable aromatic fragment.

  • Fragments from the Phenyl Group: The phenyl group (C₆H₅) itself can appear as a fragment at m/z 77.

  • Fragments from the Thiophene Core: Fragmentation of the thiophene ring itself is also possible, though likely to be less prominent than the initial acyl chloride cleavage.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key predicted ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/zProposed Fragment IonStructureNotes
238[M+2]⁺•C₁₂H₉³⁷ClOS⁺•Isotope peak, approximately 1/3 the intensity of M⁺•.
236M⁺•C₁₂H₉³⁵ClOS⁺•Molecular ion.
201[M - Cl]⁺[C₁₂H₉OS]⁺Acylium ion, likely the base peak.
173[M - Cl - CO]⁺[C₁₁H₉S]⁺Loss of CO from the acylium ion.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocol for Mass Spectrum Acquisition

To obtain a high-quality electron ionization mass spectrum of this compound, the following protocol is recommended.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization source.

  • A gas chromatograph (GC) for sample introduction is ideal for ensuring sample purity and volatility.

GC-MS Parameters (Recommended Starting Point):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A standard non-polar column (e.g., DB-5ms or equivalent).

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[9]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

  • Identify the molecular ion peak (M⁺•) and its corresponding M+2 isotope peak.

  • Identify the base peak and propose a structure for the corresponding fragment ion.

  • Analyze the other significant fragment ions and propose fragmentation pathways.

  • Compare the obtained spectrum with the predicted fragmentation pattern outlined in this guide.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound.

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z = 236 Acylium Acylium Ion [M - Cl]⁺ m/z = 201 M->Acylium - •Cl Fragment173 [M - Cl - CO]⁺ m/z = 173 Acylium->Fragment173 - CO

Caption: Primary fragmentation pathway of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Interpretation Prep1 Dissolve in Dichloromethane GC Gas Chromatography Separation Prep1->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Introduction Analysis Spectrum Analysis (M⁺•, Fragments) MS->Analysis

Caption: Recommended workflow for acquiring the mass spectrum.

Conclusion

This guide provides a robust theoretical framework for understanding and interpreting the electron ionization mass spectrum of this compound. By anticipating the key fragmentation pathways, particularly the formation of the acylium ion at m/z 201, researchers can confidently identify this compound and assess its purity. The provided experimental protocol offers a standardized starting point for obtaining high-quality data. As with all mass spectral interpretations, a combination of theoretical prediction and careful experimental work will yield the most reliable results.

References

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]

  • ResearchGate. (n.d.). (PDF) Thiophene-3-carbonyl Chloride. Retrieved February 7, 2026, from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved February 7, 2026, from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved February 7, 2026, from [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Save My Exams. (n.d.). Acyl Chlorides. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetyl chloride. Retrieved February 7, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 7, 2026, from [Link]

  • Analytical Chemistry. (1969). Mass Spectrometry and Ionization Energies of Some Condensed-Ring Aromatic and Heterocyclic Compounds. [Link]

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • Wikipedia. (n.d.). Acyl chloride. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved February 7, 2026, from [Link]

  • YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved February 7, 2026, from [Link]

  • Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-ethyl-5-methyl-2-(phenylcarbonylamino)thiophene-3-carboxylate. Retrieved February 7, 2026, from [Link]

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A Technical Guide to the Purity of Commercially Available 5-Methyl-4-phenylthiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-Methyl-4-phenylthiophene-3-carbonyl chloride is a key building block in medicinal chemistry, valued for its role in synthesizing complex molecules targeting a range of therapeutic areas. The thiophene moiety is a privileged pharmacophore, and its derivatives are integral to numerous FDA-approved drugs.[1] The inherent reactivity of the acid chloride functional group, essential for its synthetic utility, also presents significant challenges in maintaining purity and stability. This guide provides an in-depth analysis of the synthesis, potential impurities, analytical methodologies, and purification strategies for this compound, offering researchers and drug development professionals a framework for ensuring its quality and reliability in their workflows.

The Critical Role of Purity in Synthesis

The quality of starting materials is a cornerstone of successful drug development and chemical synthesis. For a reactive intermediate like this compound, impurities can have a cascading effect on downstream reactions. They can lead to the formation of unwanted by-products, reduce reaction yields, complicate purification processes, and introduce potentially genotoxic substances into the synthetic pathway. Given that the levels of impurities in active pharmaceutical ingredients (APIs) are strictly controlled by regulatory bodies, understanding and controlling the purity of key intermediates is not merely a matter of process efficiency but a critical component of regulatory compliance and patient safety.[2][3][4]

Synthesis and the Genesis of Impurities

The purity of the final acid chloride is intrinsically linked to its synthetic history. A comprehensive understanding of the manufacturing process is the first step in predicting the impurity profile.

A Plausible Synthetic Pathway

While numerous methods exist for thiophene synthesis, a common laboratory and industrial approach to the target molecule involves two key stages: the formation of the substituted thiophene carboxylic acid, followed by its conversion to the acid chloride.

  • Formation of 5-Methyl-4-phenylthiophene-3-carboxylic acid: This precursor is often synthesized via a multicomponent reaction, such as the Gewald reaction, which involves the condensation of a ketone, an active methylene compound, and elemental sulfur.[1] This method is efficient for creating highly substituted thiophenes.

  • Conversion to the Acid Chloride: The most prevalent method for converting a carboxylic acid to its corresponding acid chloride is treatment with thionyl chloride (SOCl₂).[5][6][7] This reaction is effective and drives to completion as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and removed from the reaction mixture.[8]

cluster_0 Stage 1: Thiophene Ring Formation cluster_1 Stage 2: Acid Chloride Formation start Precursors (e.g., Phenylacetone, Ethyl Cyanoacetate, Sulfur) acid 5-Methyl-4-phenylthiophene-3-carboxylic acid start->acid Gewald Reaction product This compound acid->product Chlorination reagent Thionyl Chloride (SOCl₂) reagent->product byproducts Gaseous By-products (SO₂, HCl) product->byproducts

Caption: General two-stage synthesis of the target compound.

Common Impurity Profile

Impurities can be introduced at any stage of the synthesis or during storage. A proactive approach involves anticipating these species to develop targeted analytical methods.

Impurity ClassSpecific ExamplesOrigin
Starting Material 5-Methyl-4-phenylthiophene-3-carboxylic acidIncomplete reaction during the chlorination step. This is the most common impurity.
Reagent-Related Excess Thionyl Chloride (SOCl₂)Use of excess reagent to drive the reaction to completion.
Side-Products Symmetric Anhydride of the parent acidFormed by the reaction of the product acid chloride with unreacted starting carboxylic acid.
Degradation 5-Methyl-4-phenylthiophene-3-carboxylic acidHydrolysis of the acid chloride upon exposure to atmospheric moisture. Acid chlorides are notoriously moisture-sensitive.[9]
Process-Related Residual Solvents (e.g., Toluene, Dichloromethane)Solvents used during synthesis and workup.
Synthesis By-products Furan derivatives, other thiophene isomersPotential side reactions during the initial thiophene ring formation, such as the Paal-Knorr synthesis which can yield furan byproducts.[10]

A Multi-Pronged Analytical Approach for Purity Verification

No single analytical technique can provide a complete picture of the purity of this compound. A self-validating system employs orthogonal methods to confirm identity, quantify the main component (assay), and profile impurities.

cluster_screening Initial Screening & Identity cluster_quant Quantitative Analysis Sample Commercial Sample Received FTIR FTIR Spectroscopy C=O stretch at ~1780 cm⁻¹? Absence of broad O-H? Sample->FTIR NMR_ID ¹H & ¹³C NMR Correct shifts & integration? Structural confirmation FTIR:e->NMR_ID:w Identity Pass NMR_Purity Quantitative ¹H NMR (qNMR) Assay vs. internal standard Detects starting acid NMR_ID:e->NMR_Purity:w Structure Confirmed Titration Titration Total acid chloride content Provides overall assay NMR_ID:e->Titration:w Chroma Chromatography (GC/HPLC) Derivatization required Profile of organic impurities NMR_ID:e->Chroma:w

Caption: A logical workflow for the comprehensive analysis of purity.

Spectroscopic Methods: The First Line of Inquiry
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and powerful technique for functional group identification. The key diagnostic signal is the carbonyl (C=O) stretching frequency. The acid chloride will exhibit a strong, sharp peak at a high wavenumber (typically 1770-1810 cm⁻¹ ), whereas the corresponding carboxylic acid impurity will appear at a lower frequency (around 1700-1725 cm⁻¹ ) and will be accompanied by a very broad O-H stretching band from 2500-3300 cm⁻¹ . A clean FTIR spectrum is a strong first indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure and identifying organic impurities.[11][12][13]

    • ¹H NMR: Can be used quantitatively (qNMR) with a certified internal standard to provide a highly accurate assay. It can also readily detect and quantify the starting carboxylic acid, as the protons adjacent to the carbonyl group will have slightly different chemical shifts in the acid versus the acid chloride.

    • ¹³C NMR: Provides confirmation of the carbon skeleton. The carbonyl carbon of the acid chloride is typically found further downfield than that of the carboxylic acid, offering another data point for purity assessment.

Chromatographic Techniques: Profiling the Impurities

Due to their reactivity, acid chlorides are challenging to analyze directly via chromatography.[2] The most robust and reliable approach is derivatization, converting the analyte into a more stable species prior to injection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for volatile and semi-volatile impurities. The acid chloride can be derivatized to a stable amide or ester. For example, reaction with a secondary amine like diethylamine produces a stable diethylamide that is easily analyzed by GC-MS.[14] This method can simultaneously detect the derivatized acid chloride and any derivatized carboxylic acid impurity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile impurities and offers high sensitivity. Similar to GC, a derivatization strategy is employed. Reacting the acid chloride with an alcohol like methanol or butanol in the presence of a non-nucleophilic base yields the corresponding methyl or butyl ester, which is stable and possesses a strong UV chromophore for sensitive detection.[2][15] HPLC is particularly useful for detecting the formation of the symmetric anhydride.

Titration: A Classic Assay Method

A simple yet effective method to determine the total acid chloride content is through titration. The sample is reacted with a known excess of a nucleophile (e.g., an amine or aqueous base), which consumes the acid chloride. The unreacted nucleophile is then back-titrated with a standardized acid. While this method does not provide an impurity profile, it delivers a reliable assay value for the primary functional group and is more selective than general titration methods for acids.[14]

Field-Proven Experimental Protocols

Protocol: Derivatization for GC-MS Analysis

Objective: To convert the acid chloride and any residual carboxylic acid into stable derivatives for simultaneous quantification.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample into a 2 mL GC vial.

  • Derivatization Reagent: Prepare a solution of 10% (v/v) diethylamine and 1% (v/v) N,O-Bis(trimethylsilyl)acetamide (BSA) in anhydrous acetonitrile. The diethylamine will react with the acid chloride, and the BSA will silylate the carboxylic acid.

  • Reaction: Add 1 mL of the derivatization reagent to the GC vial. Cap tightly and vortex for 30 seconds.

  • Incubation: Heat the vial at 60°C for 20 minutes to ensure complete derivatization.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection onto the GC-MS system.

  • Rationale: This single-step derivatization allows for the conversion of the two most critical species—the product and the primary impurity—into stable, chromatographically distinct compounds (a diethylamide and a trimethylsilyl ester, respectively) that can be quantified in a single run.[14]

Protocol: Purity Assessment by Quantitative ¹H NMR (qNMR)

Objective: To determine an accurate assay of the acid chloride and quantify the starting carboxylic acid impurity.

  • Standard Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into a vial. Record the exact weight.

  • Sample Preparation: To the same vial, add ~30-40 mg of the this compound sample. Record the exact weight.

  • Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is anhydrous to prevent hydrolysis.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is critical for accurate integration.

  • Calculation: Compare the integral of a well-resolved, unique proton signal from the analyte to the integral of a known signal from the internal standard. The purity can be calculated using the standard qNMR formula, accounting for the molar masses and number of protons for each signal. The carboxylic acid impurity can be quantified similarly using a unique signal.

  • Rationale: qNMR is a primary analytical method that does not require a reference standard of the analyte itself. By using a certified internal standard, it provides a direct and highly accurate measurement of purity, making it a trustworthy and self-validating technique.

Purification and Handling Best Practices

If a commercial lot does not meet the required purity specifications, further purification may be necessary.

  • Fractional Vacuum Distillation: This is the most effective method for purifying liquid acid chlorides. It can efficiently separate the product from non-volatile impurities like the starting carboxylic acid and salts, as well as more volatile components like residual thionyl chloride or solvents. The process must be conducted under a high vacuum and with anhydrous conditions to prevent degradation.

  • Handling and Storage: Due to its moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon). It should be stored in tightly sealed containers, preferably with a Teflon-lined cap, in a cool, dry place. Using a glove box or a dry nitrogen line for aliquoting is strongly recommended.

Conclusion

The quality of this compound is a critical parameter that dictates its performance in sophisticated synthetic applications. A thorough understanding of its synthesis provides the foundation for anticipating potential impurities. The implementation of a multi-technique analytical strategy, combining spectroscopy (FTIR, NMR), chromatography with derivatization (GC-MS, HPLC), and titration, creates a robust, self-validating system for quality control. By adhering to these principles and employing rigorous handling techniques, researchers and drug development professionals can ensure the integrity of their synthetic pathways and the quality of their final products.

References

  • Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240-245. Available at: [Link]

  • Venkatramani, C. J., & Al-Sayah, M. A. (2014). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Available at: [Link]

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Available at: [Link]

  • ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]

  • Lee, C. K., Yu, J. S., & Lee, H. (2002). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Journal of Heterocyclic Chemistry, 39(6), 1207–1217. Available at: [Link]

  • Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. OrgoSolver. Available at: [Link]

  • ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. ResearchGate. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • FDA. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. Available at: [Link]

  • Chemistry LibreTexts. (2019). Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. Available at: [Link]

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An In-depth Technical Guide to the Stability and Storage of 5-Methyl-4-phenylthiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-phenylthiophene-3-carbonyl chloride is a member of the thiophene carbonyl chloride family, a class of compounds of significant interest in medicinal chemistry and materials science. Thiophene-based molecules are integral scaffolds in numerous pharmaceutical agents, and their acyl chloride derivatives serve as critical reactive intermediates for the synthesis of a wide array of more complex molecules. The inherent reactivity of the acyl chloride functional group, while synthetically useful, also imparts a degree of instability to these molecules. A thorough understanding of the stability and appropriate storage conditions for this compound is therefore paramount to ensure its integrity, reactivity, and the safety of laboratory personnel.

This technical guide provides a comprehensive overview of the stability and recommended storage of this compound, drawing upon data from structurally similar compounds and fundamental principles of organic chemistry. The information presented herein is intended to equip researchers and drug development professionals with the knowledge necessary to handle and store this reactive intermediate effectively.

Chemical Properties and Reactivity

This compound possesses a highly electrophilic carbonyl carbon due to the presence of the adjacent electron-withdrawing chlorine atom. This inherent reactivity makes it susceptible to nucleophilic attack by a variety of reagents.

Acyl chlorides, in general, are the most reactive of the carboxylic acid derivatives.[1] They readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles.[1] For instance, they react vigorously with water in a hydrolysis reaction to form the corresponding carboxylic acid.[2][3] This reaction is typically exothermic and results in the formation of hydrochloric acid as a byproduct.[3][4]

The reaction with alcohols yields esters, while reaction with ammonia and amines produces amides.[1][4] These transformations are fundamental in the use of acyl chlorides as synthetic building blocks.

Stability and Degradation Pathways

The primary stability concern for this compound is its sensitivity to moisture.[5] The presence of even trace amounts of water can lead to rapid hydrolysis, converting the acyl chloride to the corresponding carboxylic acid, 5-methyl-4-phenylthiophene-3-carboxylic acid. This degradation not only consumes the desired reagent but also introduces impurities into the reaction mixture.

The mechanism of hydrolysis proceeds via a nucleophilic addition-elimination pathway.[2][3] The water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield the carboxylic acid and hydrochloric acid.[3]

G Figure 1: Hydrolysis of this compound This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + H2O (Nucleophilic Attack) 5-Methyl-4-phenylthiophene-3-carboxylic acid 5-Methyl-4-phenylthiophene-3-carboxylic acid Tetrahedral Intermediate->5-Methyl-4-phenylthiophene-3-carboxylic acid - HCl (Elimination)

Caption: Hydrolysis degradation pathway.

Given the general reactivity of acyl chlorides, exposure to atmospheric moisture is a significant risk for degradation. Therefore, stringent control of the storage and handling environment is crucial to maintain the chemical integrity of this compound.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the longevity of this compound, specific storage and handling procedures are essential. These recommendations are based on best practices for managing highly reactive and moisture-sensitive chemicals.[6][7][8][9][10][11]

Storage Conditions

Proper storage is the first line of defense against chemical degradation. The following table summarizes the recommended storage conditions for this compound, based on information for analogous compounds.

ParameterRecommendationRationale
Temperature 2-8°C[12]Reduced temperature slows down the rate of potential decomposition reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[7][9]Prevents exposure to atmospheric moisture and oxygen, which can cause hydrolysis and oxidation, respectively.
Container Tightly sealed, in a dry, cool, and well-ventilated place.[6][7][8][10][11]Prevents ingress of moisture and allows for safe storage. A corrosive-resistant container may be necessary.
Location Store in a designated corrosives area, away from incompatible materials.[8][9][10]Segregation from incompatible substances prevents accidental hazardous reactions.

Handling Procedures

Safe and effective handling of this compound requires a controlled environment and appropriate personal protective equipment (PPE).

G Figure 2: Recommended Handling Workflow cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Post-Handling Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood Work in a Chemical Fume Hood Don PPE->Work in Fume Hood Inert Atmosphere Use under Inert Atmosphere (e.g., Glovebox or Schlenk Line) Work in Fume Hood->Inert Atmosphere Dispense Dispense Required Amount Inert Atmosphere->Dispense Seal Container Tightly Seal Container Immediately Dispense->Seal Container Clean Spills Clean Spills Promptly Seal Container->Clean Spills Dispose Waste Dispose of Waste Properly Clean Spills->Dispose Waste Doff PPE Doff and Clean PPE Dispose Waste->Doff PPE

Caption: Workflow for handling the compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. This includes chemical-resistant gloves, safety goggles with side shields, and a flame-resistant lab coat.[6]

  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. This will minimize exposure to moisture.[9]

  • Dispensing: Use clean, dry glassware and dispensing tools. After dispensing the required amount, the container should be immediately and tightly sealed.

  • Reaction Quenching: Be prepared to quench any spills or residual material appropriately. A suitable quenching agent would be a weak base in an inert solvent.

  • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.

Safety and Toxicology

Due to the lack of specific toxicological data for this compound, it is prudent to handle it with the same precautions as other corrosive and lachrymatory acyl chlorides. The following hazard information is based on GHS classifications for similar compounds.[13]

Hazard ClassGHS ClassificationPrecautionary Statements
Skin Corrosion/Irritation Category 1B/1C (Causes severe skin burns and eye damage)[7][13]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[7][13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Corrosive to Metals May be corrosive to metals[7][13]P234: Keep only in original container.

Contact with water liberates toxic gas (hydrogen chloride).[8] In case of inhalation, remove the person to fresh air and keep them comfortable for breathing.[7] If swallowed, rinse the mouth and do NOT induce vomiting.[7] In all cases of exposure, seek immediate medical attention.[7][8]

Conclusion

This compound is a valuable reactive intermediate for chemical synthesis. Its utility is intrinsically linked to its high reactivity, which also necessitates careful consideration of its stability and handling requirements. The primary degradation pathway for this compound is hydrolysis, which can be effectively mitigated by strict adherence to storage under cold, dry, and inert conditions. By implementing the recommended storage and handling protocols outlined in this guide, researchers can ensure the integrity of this reagent and maintain a safe laboratory environment.

References

  • ChemBK. (2024). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. ResearchGate. Retrieved from [Link]

  • Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl...
  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31781–31791. [Link]

  • ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Organic Syntheses. (n.d.). (−)-8-phenylmenthol. Retrieved from [Link]

  • Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis of Bioactive Compounds Using 5-Methyl-4-phenylthiophene-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 5-Methyl-4-phenylthiophene-3-carbonyl chloride scaffold represents a privileged pharmacophore in modern drug discovery. Unlike the more common 2-substituted thiophenes, the 3-carbonyl position—flanked by a bulky phenyl group at C4 and a methyl group at C5—offers a unique steric and electronic profile. This substitution pattern forces the carbonyl group out of coplanarity with the thiophene ring, creating a "twisted" conformation that enhances selectivity against deep-pocket enzymes such as kinases (e.g., VEGFR, EGFR) and inflammatory mediators (COX/LOX).

This guide details the utilization of this acid chloride as a divergent intermediate for generating libraries of bioactive carboxamides, oxadiazoles, and esters.

Key Bioactive Applications[1][2][3]
  • Kinase Inhibition: The 4-phenyl moiety mimics the hydrophobic "gatekeeper" interactions seen in FDA-approved inhibitors like Sorafenib.

  • Anti-inflammatory Agents: Thiophene-3-carboxamides act as bioisosteres to salicylates, inhibiting prostaglandin synthesis.

  • Antimicrobial Scaffolds: 1,3,4-Oxadiazole derivatives synthesized from this chloride exhibit potent antifungal activity by disrupting cell wall biosynthesis.

Chemical Properties & Handling[4][5][6]

Compound: this compound Molecular Formula: C₁₂H₉ClOS Molecular Weight: 236.72 g/mol

PropertySpecificationOperational Note
Physical State Off-white to pale yellow solidLow melting point (50–55 °C); prone to sublimation.
Reactivity High ElectrophilicityThe C4-phenyl group provides steric shielding, reducing hydrolysis rates compared to unsubstituted analogs, but moisture exclusion is still critical.
Solubility DCM, THF, Toluene, DMFReacts violently with alcohols and amines.
Stability Moisture SensitiveStore under Argon/Nitrogen at 4°C. Hydrolyzes to the parent acid upon exposure to air.

Synthetic Strategies & Workflows

The utility of this compound lies in its ability to undergo Nucleophilic Acyl Substitution to form diverse heterocycles. The steric hindrance at C4 requires specific catalytic activation (e.g., DMAP) to drive reactions to completion.

DOT Diagram: Divergent Synthesis Workflow

G Figure 1: Divergent synthesis pathways from the thiophene acid chloride core. Start 5-Methyl-4-phenylthiophene- 3-carbonyl chloride Amide Carboxamide Library (Kinase Inhibitors) Start->Amide + Primary/Secondary Amines (TEA, DCM, 0°C) Ester Ester Derivatives (Prodrugs) Start->Ester + Alcohols (DMAP, Pyridine) Hydrazide Acyl Hydrazide Intermediate Start->Hydrazide + Hydrazine Hydrate (0°C to RT) Oxadiazole 1,3,4-Oxadiazole (Antimicrobial) Hydrazide->Oxadiazole Cyclization (POCl3, Reflux)

[8]

Detailed Experimental Protocols

Protocol A: Synthesis of Bioactive Carboxamides (Kinase Inhibitor Analogs)

Targeting the "Gatekeeper" hydrophobic pocket.

Rationale: The reaction utilizes a Schotten-Baumann condition modified for organic solvents. The use of Triethylamine (TEA) as an HCl scavenger is standard, but the addition of 10 mol% DMAP is critical here to overcome the steric hindrance of the C4-phenyl group.

Reagents:

  • This compound (1.0 eq)

  • Aniline derivative (e.g., 4-fluoroaniline) (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen.

  • Solubilization: Dissolve the aniline derivative (1.1 eq) and TEA (2.0 eq) in anhydrous DCM (10 mL/mmol). Add DMAP (0.1 eq).

  • Addition: Dissolve the acid chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture at 0 °C (ice bath) over 15 minutes.

    • Critical: Maintain 0 °C to prevent the formation of di-acylated byproducts.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash with 1N HCl (2x) to remove unreacted amine and DMAP.

    • Wash with Saturated NaHCO₃ (2x) to remove unreacted acid.

    • Wash with Brine (1x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation:

  • ¹H NMR (CDCl₃): Look for the amide -NH singlet around 8.0–10.0 ppm. The thiophene C2-H usually appears as a singlet around 7.5–8.0 ppm.

  • IR: Strong Amide I band at 1650–1680 cm⁻¹.

Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives (Antimicrobial)

Cyclization of the hydrazide intermediate.

Rationale: Oxadiazoles are bioisosteres of amides with improved metabolic stability. This two-step protocol first generates the hydrazide, followed by cyclization using phosphorus oxychloride (


).

Step 1: Acyl Hydrazide Formation

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Add Hydrazine hydrate (99%, 2.5 eq) dropwise at 0 °C. Excess hydrazine prevents dimer formation.

  • Stir at RT for 2 hours. Precipitate the product by pouring into ice water.[1] Filter and dry.[1]

Step 2: Cyclization to Oxadiazole

  • Reagents: Acyl hydrazide (from Step 1), Aromatic carboxylic acid (1.0 eq),

    
     (Solvent/Reagent).
    
  • Procedure: Mix the hydrazide and the aromatic acid in

    
     (5 mL/mmol).
    
  • Reflux: Heat to 100 °C for 4–6 hours.

  • Quench: Cool to RT and pour the mixture very slowly onto crushed ice with vigorous stirring. (Caution: Exothermic hydrolysis of

    
    ).
    
  • Isolation: Neutralize with solid NaHCO₃ to pH 7. Extract with EtOAc, dry, and concentrate.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in Amidation Steric hindrance at C4 blocks nucleophilic attack.Increase reaction time to 24h; use DMAP (0.1–0.2 eq) as a hyper-nucleophilic catalyst. Switch solvent to Toluene and reflux if necessary.
Hydrolysis of Chloride Wet solvents or atmospheric moisture.Use freshly distilled DCM/THF. Store the acid chloride in a desiccator. If the solid has turned to a goo, re-chlorinate with

before use.
"Ring Flip" Disorder Conformational flexibility of the carbonyl.In crystal structures, the carbonyl may appear disordered. This is normal for thiophene-3-carbonyls [1]. Does not affect solution-phase reactivity.
Oligomerization High concentration during cyclization.Run the

cyclization under dilute conditions if intermolecular condensation is observed.

References

  • Crystal Structure & Ring Flip: M. A. H. Aldubaili et al., "Thiophene-3-carbonyl Chloride," Molbank, vol. 2021, no. 2, p. M1254, 2021. [Link][1][2][3]

  • Gewald Reaction (Precursor Synthesis): R. W. Sabnis, "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes," Arkivoc, vol. 2010, no. 1, pp. 209-246, 2010.[4] [Link]

  • Bioactivity of Thiophene-3-Carboxylates: K. Ohnishi et al., "Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents," Chem. Pharm. Bull., vol. 51, no. 4, pp. 467-470, 2003. [Link]

  • Anti-inflammatory Thiophene Mechanisms: S. M. M. Gameraddin et al., "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity," Molecules, vol. 26, no. 14, p. 4359, 2021. [Link]

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Application Notes and Protocols: Catalysts for Acylation with Substituted Thiophene Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aryl Thienyl Ketones

Aryl thienyl ketones are privileged structural motifs found in a vast array of pharmacologically active molecules and advanced materials. Their synthesis is a cornerstone of medicinal chemistry and materials science, often serving as a key step in the development of new therapeutics and functional organic compounds. The most direct and common method for synthesizing these ketones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1]

This guide focuses on reactions where a substituted thiophene carbonyl chloride acts as the acylating agent to modify a target aromatic substrate. The choice of catalyst is paramount, as it must be potent enough to activate the acyl chloride without causing undesirable side reactions on either the thiophene ring or the aromatic substrate. Understanding the interplay between the substrate's reactivity and the catalyst's strength is the key to achieving high yields and purity.

The Core Reaction: Mechanism of Catalytic Acylation

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion.[2] A Lewis acid catalyst coordinates to the chlorine atom of the thiophene carbonyl chloride, withdrawing electron density and facilitating its departure. This creates a resonance-stabilized acylium ion, which is the key electrophile that attacks the electron-rich aromatic substrate. Subsequent deprotonation of the resulting intermediate restores the aromaticity of the substrate, yielding the final aryl thienyl ketone product and regenerating the catalyst in principle.[2][3]

G ThioCOCl Substituted Thiophene Carbonyl Chloride AcyliumIon Resonance-Stabilized Thienyl Acylium Ion (Electrophile) ThioCOCl->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Intermediate Wheland Intermediate (Sigma Complex) AcyliumIon->Intermediate + Aromatic Substrate Arene Aromatic Substrate (Nucleophile) Product Aryl Thienyl Ketone (Final Product) Intermediate->Product -H⁺ RegenCatalyst Regenerated Catalyst + HCl Intermediate->RegenCatalyst Deprotonation Product->RegenCatalyst Work-up

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Strategic Catalyst Selection

The efficacy of the acylation reaction is critically dependent on a judicious choice of catalyst, which should be tailored to the electronic properties of the aromatic substrate being acylated.

Traditional Lewis Acids (e.g., AlCl₃, SnCl₄, FeCl₃)

These are the classical and most powerful catalysts for Friedel-Crafts reactions.[4]

  • Expertise & Rationale: Strong Lewis acids like aluminum chloride (AlCl₃) are required when the aromatic substrate is electron-neutral (like benzene) or deactivated.[5] They generate a high concentration of the acylium ion, which is necessary to overcome the low nucleophilicity of the substrate. However, their high reactivity is a double-edged sword. For heterocyclic systems like thiophene, harsh Lewis acids can coordinate with the sulfur atom, leading to ring-opening, polymerization, or other side reactions, which reduces yield.[6][7] Furthermore, these catalysts are highly sensitive to moisture and are typically required in stoichiometric amounts because they form a complex with the ketone product, complicating the work-up process.[6][7]

  • Trustworthiness: Protocols using AlCl₃ must be conducted under strictly anhydrous conditions. The formation of an oily, colored complex with the product is a visual indicator that the reaction is proceeding and that the catalyst is being consumed.

Milder Lewis Acids (e.g., ZnCl₂, EtAlCl₂)

For electron-rich substrates, such as anisole or phenols, milder catalysts are not only sufficient but highly recommended.

  • Expertise & Rationale: Zinc chloride (ZnCl₂) is an effective and less aggressive catalyst for acylating thiophenes and other sensitive heterocycles.[6] Ethylaluminum dichloride (EtAlCl₂) is another excellent choice, offering high yields in non-acidic media, which can be advantageous for acid-sensitive functional groups.[5][8] The use of a milder catalyst with an activated substrate prevents side reactions like polysubstitution or degradation, leading to a cleaner reaction profile and higher isolated yields.

Heterogeneous Solid Acid Catalysts (e.g., Zeolites)

The drive towards sustainable chemistry has led to the development of reusable solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5).[9]

  • Expertise & Rationale: Zeolites possess Brønsted acid sites within a defined porous structure. They are highly effective for acylating thiophene itself and offer significant environmental and practical advantages.[9][10] The primary benefits are the ease of separation from the reaction mixture (simple filtration) and the ability to regenerate and reuse the catalyst multiple times through calcination.[9] This eliminates the large volumes of acidic aqueous waste generated during the work-up of traditional Lewis acid reactions. However, these catalysts often require higher reaction temperatures and longer reaction times to achieve comparable conversions.[8][9]

  • Trustworthiness: The reusability of the catalyst is a self-validating feature. Consistent yields across several cycles (after regeneration) confirm the stability and integrity of the catalytic system.

Performance Comparison of Catalytic Systems

The following table summarizes data from various studies on the acylation of thiophene, which provides a strong proxy for understanding catalyst efficacy. The principles are directly transferable to reactions using thiophene carbonyl chlorides as the acylating agent.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~9998.660°C, 2h, Thiophene:Ac. Anhydride = 1:3[8][9]
Modified C25 Zeolite Acetic Anhydride99.0-80°C, 2h, Thiophene:Ac. Anhydride = 1:2[10]
EtAlCl₂ Succinyl Chloride-990°C, 2h, Thiophene:Succinyl Chloride = 2.1:1[8]
Anhydrous AlCl₃ Benzoyl Chloride--Traditional method, often requires stoichiometric amounts[4][8]
Zinc Chloride (ZnCl₂) Acetic Anhydride--Used for milder conditions with sensitive heterocycles[6]

Detailed Application Protocols

Protocol 1: Acylation of Anisole with 2-Thiophenecarbonyl Chloride (Mild Lewis Acid)

This protocol is designed for an electron-rich aromatic substrate where a mild catalyst is sufficient.

Materials:

  • 2-Thiophenecarbonyl chloride

  • Anisole

  • Anhydrous Iron(III) chloride (FeCl₃) or Zinc Chloride (ZnCl₂)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, condenser

Procedure:

  • Set up a flame-dried round-bottom flask under a nitrogen atmosphere.

  • To the flask, add anhydrous FeCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve 2-thiophenecarbonyl chloride (1.0 equivalent) and anisole (1.05 equivalents) in anhydrous DCM.

  • Add the solution from step 3 dropwise to the stirred FeCl₃ suspension at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring it into a beaker containing ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization.

Causality and Rationale:

  • Anhydrous Conditions: Lewis acids like FeCl₃ are highly moisture-sensitive and will be deactivated by water.

  • 0°C Addition: The reaction is exothermic. Slow addition at low temperature controls the reaction rate, preventing potential side reactions and degradation of the sensitive thiophene ring.

  • Acid/Base Wash: The HCl wash removes any remaining catalyst. The NaHCO₃ wash neutralizes any residual acid.

Protocol 2: Acylation of Benzene with 2-Thiophenecarbonyl Chloride (Strong Lewis Acid)

This protocol is necessary for less reactive, electron-neutral substrates.

Materials:

  • 2-Thiophenecarbonyl chloride

  • Anhydrous Benzene (serves as both reactant and solvent)

  • Anhydrous Aluminum chloride (AlCl₃)

  • All other work-up reagents from Protocol 1.

Procedure:

  • Set up a flame-dried three-neck flask with a mechanical stirrer, condenser (with a gas outlet to a scrubber), and a powder funnel under a nitrogen atmosphere.

  • Charge the flask with anhydrous benzene and cool to 0-5°C.

  • Add 2-thiophenecarbonyl chloride (1.0 equivalent) to the benzene.

  • While stirring vigorously, add anhydrous AlCl₃ (1.2 equivalents) portion-wise, maintaining the temperature below 10°C. HCl gas will evolve.

  • After addition, allow the mixture to warm to room temperature and then heat to 40-50°C for 1-3 hours until the reaction is complete (monitor by TLC or GC).

  • Work-up: Cool the reaction mixture to 0°C and very cautiously quench by adding crushed ice, followed by slow addition of concentrated HCl.

  • Proceed with extraction and washing as described in Protocol 1.

  • Purify the product by vacuum distillation or recrystallization.

Causality and Rationale:

  • Stoichiometric AlCl₃: More than one equivalent is needed as the AlCl₃ forms a strong complex with the product ketone, effectively removing it from the catalytic cycle.

  • Portion-wise Addition: Controls the highly exothermic reaction and the rate of HCl gas evolution.

  • Vigorous Stirring: AlCl₃ is not very soluble; efficient mixing is crucial for the reaction to proceed.

Protocol 3: Acylation of Thiophene with Acetic Anhydride (Heterogeneous Catalyst)

This protocol demonstrates a green, reusable catalyst system. While not using a thiophene carbonyl chloride, it is the best-documented protocol for heterogeneous thiophene acylation and the principles are directly applicable.

Materials:

  • Thiophene (8.4 g, 0.1 mol)

  • Acetic anhydride (30.6 g, 0.3 mol)

  • Hβ Zeolite catalyst (1.17 g, pre-activated)

  • Round-bottom flask, condenser, thermometer, magnetic stirrer

Procedure:

  • Catalyst Activation: Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove adsorbed water and activate the acid sites.[8]

  • In a 50 ml round-bottom flask, add thiophene and acetic anhydride.

  • Add the activated Hβ zeolite catalyst to the mixture.

  • Heat the mixture in a water bath to 60°C and stir.[8]

  • Monitor the reaction by GC. The reaction is typically complete within 2 hours.[8]

  • Work-up: Cool the mixture to room temperature.

  • Catalyst Recovery: Recover the solid catalyst by simple filtration. It can be washed with a solvent (e.g., acetone), dried, and calcined again for reuse.[9]

  • The liquid product can be purified by distillation.

Causality and Rationale:

  • Catalyst Activation: High-temperature calcination is essential to create the active Brønsted acid sites required for catalysis.

  • Excess Acylating Agent: The 3:1 molar ratio of acetic anhydride to thiophene helps drive the reaction to completion.[9]

  • Filtration: This simple work-up is a major advantage of heterogeneous catalysis, avoiding the hazardous and wasteful aqueous quenches of traditional methods.

Experimental Workflow and Troubleshooting

G Setup 1. Reaction Setup (Flame-dried glassware, Inert Atmosphere) Reagents 2. Reagent Addition (Controlled Temp, Dropwise/Portion-wise) Setup->Reagents Reaction 3. Reaction Monitoring (TLC / GC) Reagents->Reaction Quench 4. Quenching (Ice / HCl) Reaction->Quench If complete Extraction 5. Extraction & Washing (Separate layers, Acid/Base Wash) Quench->Extraction Drying 6. Drying & Concentration (MgSO₄, Rotovap) Extraction->Drying Purify 7. Purification (Chromatography / Distillation) Drying->Purify

Caption: Standard workflow for a Friedel-Crafts acylation reaction.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (moisture contamination). 2. Substrate is too deactivated for the chosen catalyst. 3. Insufficient reaction time or temperature.1. Use freshly opened or purified anhydrous catalyst and solvents. 2. Switch to a stronger Lewis acid (e.g., from FeCl₃ to AlCl₃). 3. Increase reaction time or gently heat the reaction mixture.
Tar/Polymer Formation 1. Reaction temperature is too high. 2. Catalyst is too harsh for the substrate or thiophene ring. 3. High concentration of reactants.1. Maintain low temperature during reagent addition. 2. Use a milder catalyst (e.g., ZnCl₂, zeolites). 3. Dilute the reaction mixture with more anhydrous solvent.
Polysubstitution 1. Substrate is highly activated. 2. Molar ratio of acylating agent to substrate is > 1:1.1. Use a milder catalyst and lower temperature. 2. Use a slight excess of the aromatic substrate relative to the thiophene carbonyl chloride.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved February 7, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. U.S. Patent and Trademark Office.
  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10251-10253. Retrieved February 7, 2026, from [Link]

  • NotEvans. (2017, May 6). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]

  • Wang, J., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. Retrieved February 7, 2026, from [Link]

  • WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl... - Google Patents. (n.d.).
  • US2432991A - Acylation of thiophene - Google Patents. (n.d.).
  • US2458514A - Continuous catalytic process for the acylation of thiophenes - Google Patents. (n.d.).
  • Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163-165. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved February 7, 2026, from [Link]

  • US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents. (n.d.).
  • Zhang, C.-T., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Advances, 9(4), 2199-2204. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. Retrieved February 7, 2026, from [Link]

  • CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents. (n.d.).
  • Chemistry LibreTexts. (2020). 19.4: New Synthesis of Aldehydes and Ketones. Retrieved February 7, 2026, from [Link]

  • Khan Academy. (2010). Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. Retrieved February 7, 2026, from [Link]

  • Beilstein Journals. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols: Solvent Effects in Reactions of 5-Methyl-4-phenylthiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the Solvent Environment

5-Methyl-4-phenylthiophene-3-carbonyl chloride is a versatile heterocyclic building block, pivotal in the synthesis of a wide array of biologically active molecules and functional materials. Its reactivity is dominated by the electrophilic carbonyl chloride moiety, which readily undergoes nucleophilic acyl substitution.[1][2] This high reactivity, however, makes the outcome of its reactions exquisitely sensitive to the surrounding solvent environment. The choice of solvent is not merely a matter of dissolution but a critical parameter that dictates reaction rates, yields, and even the nature of the products formed.

This guide provides a comprehensive overview of the theoretical and practical considerations for selecting solvents in reactions involving this compound. We will delve into the mechanistic underpinnings of solvent effects and provide detailed protocols for systematic solvent screening and reaction optimization.

Theoretical Framework: Understanding Solvent-Reactant Interactions

The reactions of this compound predominantly follow a nucleophilic acyl substitution mechanism.[3][4] The solvent influences the rate and outcome of these reactions by differentially solvating the reactants, intermediates, and transition states. The key solvent properties to consider are polarity (dielectric constant), proticity (ability to donate hydrogen bonds), and coordinating ability.[5]

Solvent Classification and Their Mechanistic Implications:
  • Polar Protic Solvents (e.g., alcohols, water): These solvents can engage in hydrogen bonding. While they can solvate the starting acyl chloride, they can more effectively solvate the leaving group (chloride anion) in the transition state, potentially accelerating the reaction. However, they can also solvate the nucleophile, reducing its nucleophilicity and slowing down the reaction.[6][7] For reactions with this compound, protic solvents are generally avoided due to the risk of solvolysis, where the solvent itself acts as a nucleophile, leading to the formation of unwanted esters or carboxylic acids.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess a significant dipole moment but lack acidic protons. They are effective at solvating cations, leaving the anionic nucleophile relatively "naked" and highly reactive.[7] This often leads to a significant rate enhancement in nucleophilic substitution reactions. For reactions of this compound with neutral or anionic nucleophiles, polar aprotic solvents are frequently an excellent choice.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and do not effectively solvate charged species. Reactions involving polar or charged reactants are often slower in nonpolar solvents. However, they can be advantageous when trying to minimize side reactions or when the reactants themselves are largely nonpolar. In the context of this compound, nonpolar solvents are often used in conjunction with a base to scavenge the HCl byproduct from reactions with amines.[2]

The interplay of these effects is visually summarized in the workflow diagram below.

G cluster_0 Solvent Selection Workflow start Define Reaction: This compound + Nucleophile q_nucleophile Nature of Nucleophile? start->q_nucleophile nonpolar Consider Nonpolar or Moderately Polar Aprotic Solvents (e.g., DCM, THF, Toluene) + Acid Scavenger (e.g., Triethylamine) q_nucleophile->nonpolar Neutral (e.g., Amine) polar_aprotic Consider Polar Aprotic Solvents (e.g., DMF, Acetonitrile) Enhances Nucleophilicity q_nucleophile->polar_aprotic Anionic (e.g., Carboxylate) protic_caution Use Protic Solvents with Caution! (e.g., IPA, EtOH) Risk of Solvolysis q_nucleophile->protic_caution Neutral & Prone to Solvolysis optimization Systematic Solvent Screening & Reaction Optimization nonpolar->optimization polar_aprotic->optimization protic_caution->optimization

Caption: Solvent selection workflow for reactions of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

The starting material is typically synthesized from the corresponding carboxylic acid.

Materials:

  • 5-Methyl-4-phenylthiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon atmosphere setup

Procedure:

  • To a dried flask under an inert atmosphere (N₂ or Ar), add 5-Methyl-4-phenylthiophene-3-carboxylic acid (1.0 eq).

  • Suspend the acid in anhydrous DCM or toluene (5-10 mL per gram of acid).

  • If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40 °C for DCM or 110 °C for toluene) for 1-3 hours, or until gas evolution ceases.

  • Monitor the reaction by TLC (quenching an aliquot with methanol to form the methyl ester).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the solvent and excess reagent in vacuo using a rotary evaporator. Co-evaporation with anhydrous toluene can help remove residual thionyl chloride.

  • The resulting crude this compound is often used directly in the next step without further purification.

Causality Behind Choices:

  • Inert Atmosphere: Acyl chlorides are moisture-sensitive and will hydrolyze back to the carboxylic acid.

  • Excess Chlorinating Agent: Ensures complete conversion of the carboxylic acid.

  • Solvent Choice: DCM and toluene are common choices as they are inert to the reagents and the product. Toluene allows for higher reaction temperatures, which can be beneficial for less reactive carboxylic acids.

  • Catalytic DMF: In the case of oxalyl chloride, DMF acts as a catalyst by forming the Vilsmeier reagent, which is the active chlorinating species.

Protocol 2: Systematic Solvent Screening for Amide Formation

This protocol details a parallel screening approach to identify the optimal solvent for the reaction of this compound with a model amine, benzylamine.

Materials:

  • Stock solution of this compound in anhydrous toluene.

  • Benzylamine

  • Triethylamine (Et₃N)

  • A selection of anhydrous solvents for screening (see table below).

  • HPLC or GC-MS for analysis.

  • Array of reaction vials with stir bars.

Procedure:

  • Prepare a stock solution of this compound in anhydrous toluene (e.g., 0.5 M).

  • In an array of reaction vials, add the screening solvent (2 mL).

  • To each vial, add benzylamine (1.0 eq) and triethylamine (1.2 eq).

  • Initiate the reactions by adding the stock solution of the acyl chloride (1.0 eq) to each vial.

  • Stir the reactions at a constant temperature (e.g., 25 °C) for a set time (e.g., 2 hours).

  • At the designated time, quench a small aliquot from each reaction vial with a suitable solvent (e.g., acetonitrile) and analyze by HPLC or GC-MS to determine the conversion and yield of the desired amide.

Data Presentation:

The results of the solvent screen should be tabulated for clear comparison.

SolventDielectric Constant (ε)Product Yield (%)
Hexane1.9Insert experimental data
Toluene2.4Insert experimental data
Dichloromethane (DCM)9.1Insert experimental data
Tetrahydrofuran (THF)7.5Insert experimental data
Acetonitrile (MeCN)37.5Insert experimental data
N,N-Dimethylformamide (DMF)36.7Insert experimental data

Self-Validation: The protocol is self-validating by comparing the outcomes across a range of solvents with varying properties. The inclusion of both nonpolar and polar aprotic solvents allows for a clear determination of the optimal reaction environment. The quantitative analysis by HPLC or GC-MS provides robust data for decision-making.

The expected trend and the underlying mechanism are illustrated in the following diagram.

G cluster_1 Solvent Effect on Amidation cluster_2 Solvent Influence reactants Acyl Chloride + Amine tetrahedral_int Tetrahedral Intermediate (zwitterionic) reactants->tetrahedral_int Nucleophilic Attack product Amide Product tetrahedral_int->product Chloride Elimination polar_aprotic Polar Aprotic Solvents (e.g., DMF, MeCN) polar_aprotic->tetrahedral_int Stabilizes Transition State Accelerates Reaction nonpolar Nonpolar Solvents (e.g., Toluene, DCM) nonpolar->tetrahedral_int Less Stabilization Slower Reaction

Caption: Influence of solvent polarity on the tetrahedral intermediate in amidation reactions.

Conclusion and Future Directions

The judicious selection of a solvent is paramount for the successful application of this compound in synthesis. By understanding the fundamental principles of solvent-solute interactions and employing systematic screening protocols, researchers can optimize reaction conditions to achieve higher yields, faster reaction rates, and improved purity of their target molecules. Further investigations could involve the use of computational modeling to predict solvent effects, offering a more rational approach to solvent selection and potentially reducing the need for extensive empirical screening.[8][9]

References

  • Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • ACS Publications. (2021). Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D.
  • ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Benchchem. (n.d.). 4-Methoxythiophene-3-carbonyl chloride | 224649-28-9.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • ACS Publications. (2022). Solvation Effects in Organic Chemistry.
  • Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-4-phenylthiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-4-phenylthiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this critical chemical transformation. Here, we address common challenges, provide in-depth procedural guidance, and explain the causality behind experimental choices to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the conversion of the corresponding carboxylic acid, 5-Methyl-4-phenylthiophene-3-carboxylic acid, using a chlorinating agent. The reaction involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][3]

Q2: Which chlorinating agent is better for this synthesis: thionyl chloride or oxalyl chloride?

Both reagents are effective, but the choice depends on the scale, sensitivity of the substrate, and desired purity.

  • Thionyl Chloride (SOCl₂): This is a cost-effective and powerful chlorinating agent.[4] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be easily removed from the reaction mixture.[2][5] However, the reaction often requires heating (reflux), which can lead to decomposition or side reactions with sensitive substrates like substituted thiophenes.[4]

  • Oxalyl Chloride ((COCl)₂): Often considered a superior reagent for fine chemical and pharmaceutical research.[4][6] It typically allows for milder reaction conditions (e.g., room temperature), especially when used with a catalytic amount of N,N-Dimethylformamide (DMF).[7][8] This reduces the risk of side reactions and degradation.[6][9] The byproducts (CO, CO₂, HCl) are also gaseous. The primary drawback is its higher cost compared to thionyl chloride.[4][10]

For a sensitive, substituted thiophene like this target molecule, oxalyl chloride with catalytic DMF is often the preferred method to maximize yield and purity by avoiding harsh heating conditions.[6]

Q3: How do I monitor the progress of the reaction?

Monitoring the conversion of the carboxylic acid to the acid chloride can be challenging using standard techniques like Thin Layer Chromatography (TLC).[7] Acid chlorides are highly reactive and can hydrolyze back to the carboxylic acid on the silica gel plate, giving a misleading result.[7]

A reliable method is to:

  • Withdraw a small aliquot from the reaction mixture.

  • Carefully quench it with an anhydrous alcohol, such as methanol or ethanol. This converts the acid chloride into a stable ester.

  • Analyze the quenched sample by TLC, LC-MS, or GC-MS. The formation of the new, less polar ester spot and the disappearance of the carboxylic acid spot indicate reaction completion.[7]

Q4: What are the critical safety precautions for this synthesis?

  • Work in a well-ventilated fume hood. Chlorinating agents like thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. The reactions evolve toxic gases (HCl, SO₂, CO).[2]

  • Use anhydrous conditions. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.[7] Moisture will hydrolyze the reagents and the product, drastically reducing the yield.[1][7]

  • Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and acid-resistant gloves.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Yield of Carbonyl Chloride
  • Possible Cause A: Presence of Moisture

    • Why it happens: Water readily reacts with both the chlorinating agent and the product. Thionyl chloride and oxalyl chloride hydrolyze to produce acids, while the this compound product hydrolyzes back to the starting carboxylic acid.[1][7]

    • Solution:

      • Ensure the starting carboxylic acid is thoroughly dried under vacuum before use.

      • Use freshly distilled or commercially available anhydrous solvents.

      • Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) before adding reagents.[8]

  • Possible Cause B: Inactive Chlorinating Agent

    • Why it happens: Thionyl chloride and oxalyl chloride can degrade upon prolonged storage or exposure to atmospheric moisture.

    • Solution: Use a fresh bottle of the reagent or distill it immediately before the reaction. Ensure the reagent is handled under an inert atmosphere.

  • Possible Cause C: Insufficient Reaction Temperature or Time

    • Why it happens: The activation energy for the reaction may not be met. While oxalyl chloride reactions often proceed at room temperature, thionyl chloride typically requires heating.[7][11]

    • Solution:

      • For Thionyl Chloride: Heat the reaction mixture to reflux (typically in a solvent like toluene or neat) for 1-3 hours.[11] Monitor the reaction to determine the optimal time.

      • For Oxalyl Chloride/DMF: If the reaction is sluggish at room temperature, gently warm it to 40-50°C. Do not overheat, as this can cause degradation.

Problem 2: Product is Contaminated with Starting Carboxylic Acid
  • Possible Cause A: Incomplete Reaction

    • Why it happens: Insufficient chlorinating agent or reaction time.

    • Solution:

      • Use a slight excess of the chlorinating agent (e.g., 1.2 to 1.5 molar equivalents).[12]

      • Increase the reaction time and monitor for completion using the quenching method described in the FAQs.[7]

  • Possible Cause B: Premature Hydrolysis During Workup

    • Why it happens: The crude acid chloride is highly sensitive and can revert to the carboxylic acid if exposed to water during isolation.[7]

    • Solution: After the reaction is complete, remove the excess solvent and chlorinating agent in vacuo.[7] The resulting crude acid chloride is often of sufficient purity to be used immediately in the next step without an aqueous workup.[13] If purification is necessary, consider distillation under high vacuum.[11]

Problem 3: Formation of Dark-Colored Impurities or Tar
  • Possible Cause A: Reaction Temperature Too High

    • Why it happens: Thiophene rings can be susceptible to degradation and polymerization under harsh acidic conditions and high temperatures, which are common with neat thionyl chloride.[14]

    • Solution:

      • Maintain strict temperature control. Add the chlorinating agent slowly at a low temperature (e.g., 0°C) before gradually warming.[11]

      • Switch to the milder oxalyl chloride/DMF system, which does not require high temperatures.[6]

  • Possible Cause B: Ring Chlorination Side Reaction

    • Why it happens: Under certain conditions, particularly with Lewis acid catalysis or prolonged reaction times, electrophilic aromatic substitution can occur, leading to chlorination of the thiophene ring.[15]

    • Solution: Avoid Lewis acid catalysts unless specifically required. Use the minimum necessary reaction time and temperature. The oxalyl chloride/DMF method is less prone to this side reaction.

Data & Protocols

Comparative Summary of Chlorinating Agents
Reagent SystemTemperatureTypical TimeYield PotentialProsCons
Thionyl Chloride (SOCl₂) Reflux (60-80°C)1-3 hoursGood to HighLow cost, gaseous byproductsHigh temp may cause degradation, harsher conditions
Oxalyl Chloride / cat. DMF 0°C to RT1-4 hoursHigh to ExcellentMild conditions, high purity, fewer side reactionsHigher cost, toxic reagent
Diagram: General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Dry Starting Material & Glassware Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Dissolve Dissolve Carboxylic Acid in Anhydrous Solvent Inert->Dissolve Cool Cool to 0°C Dissolve->Cool AddReagent Slowly Add Chlorinating Agent Cool->AddReagent Warm Warm to RT / Reflux AddReagent->Warm Monitor Monitor Reaction (Quench & TLC/LCMS) Warm->Monitor Evaporate Remove Volatiles in vacuo Monitor->Evaporate UseCrude Use Crude Product Directly Evaporate->UseCrude Purify Optional: High-Vacuum Distillation Evaporate->Purify

Caption: General experimental workflow for acid chloride synthesis.

Protocol 1: Synthesis using Oxalyl Chloride (Preferred Method)
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. Allow it to cool to room temperature.

  • Charging Reagents: To the flask, add 5-Methyl-4-phenylthiophene-3-carboxylic acid (1.0 eq). Add anhydrous dichloromethane (DCM) or toluene to dissolve the solid.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops via syringe).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by quenching an aliquot with anhydrous methanol and analyzing by TLC for the disappearance of the starting material.[7]

  • Isolation: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent, excess oxalyl chloride, and dissolved gases. The resulting crude this compound is often used directly in the subsequent step without further purification.[13]

Diagram: Troubleshooting Decision Tree

G node_sol node_sol node_cause node_cause Start Low Yield or Incomplete Reaction? CheckSM Starting Material Visible by TLC? Start->CheckSM Dark Reaction Mixture Dark/Tarry? CheckSM->Dark No node_cause_1 Cause: Incomplete Reaction or Hydrolysis CheckSM->node_cause_1 Yes node_cause_2 Cause: Decomposition Dark->node_cause_2 Yes node_sol_3 Yield issue likely due to workup or purity of reagents. Review anhydrous technique. Dark->node_sol_3 No node_sol_1 Solution: 1. Use fresh/excess reagent. 2. Increase reaction time/temp. 3. Ensure anhydrous conditions. node_cause_1->node_sol_1 node_sol_2 Solution: 1. Lower reaction temperature. 2. Use milder reagent (Oxalyl Chloride). 3. Add chlorinating agent at 0°C. node_cause_2->node_sol_2

Caption: Troubleshooting flowchart for low yield issues.

References

  • Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • Method for preparation of carboxylic acid chlorides from methyl ketones with two reagents.
  • The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. NINGBO INNO PHARMCHEM CO.,LTD.
  • (−)-8-phenylmenthol. Organic Syntheses Procedure.
  • Chemistry Acid Chloride.
  • Method for preparation of thiophene-2-carbonyl chlorides with oxalyl.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • What should i reconsider in my experiment for acyl chloride to be formed?
  • SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses.
  • Thiophene-3-carbonyl Chloride. MDPI.
  • (PDF) Thiophene-3-carbonyl Chloride.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
  • converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. BOC Sciences.
  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.
  • Trouble with chloride acids. Reddit.
  • A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (R)
  • Synthetic uses of thionyl chloride.
  • Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2.
  • 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
  • Reactions and Applic
  • Thiophene synthesis. Organic Chemistry Portal.
  • 2-Thiophenecarbonyl chloride synthesis. ChemicalBook.
  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

Sources

Technical Support Center: Stability & Handling of 5-Methyl-4-phenylthiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity Paradox

As a Senior Application Scientist, I often see researchers treat 5-Methyl-4-phenylthiophene-3-carbonyl chloride as just another building block. This is a mistake. This compound sits at a precarious intersection of chemical properties: it possesses the high electrophilicity of an acid chloride and the electron-rich, nucleophilic nature of a substituted thiophene ring.[1]

In solution, this duality creates specific stability challenges. The carbonyl chloride moiety is moisture-intolerant, while the thiophene backbone is sensitive to acid-catalyzed polymerization.[1] This guide replaces generic advice with mechanism-based troubleshooting to ensure your experimental success.

Module 1: The "Cloudy Solution" Protocol (Hydrolysis)

User Issue: "My clear solution turned cloudy/precipitated within minutes of preparation."

The Mechanism: Nucleophilic Acyl Substitution

The most common failure mode is hydrolysis.[1] Even "dry" solvents can contain enough ppm-level water to initiate a cascade.[1] Water acts as a nucleophile, attacking the carbonyl carbon.[1][2]

  • Attack: Water attacks the carbonyl carbon (

    
    ).[1]
    
  • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (

    
    ).[1]
    
  • Acidification: The result is the corresponding carboxylic acid (often insoluble in non-polar solvents) and HCl gas.[1]

Critical Insight: The 4-phenyl group provides some steric bulk, but the 5-methyl group is electron-donating.[1] This pushes electron density into the ring, but the carbonyl carbon remains highly electrophilic.[1] The generated HCl is autocatalytic—it can protonate the carbonyl oxygen, making it more susceptible to further attack.[1]

Visualizing the Pathway

HydrolysisPathway Start Acid Chloride (Soluble) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Water Trace H2O (Nucleophile) Water->Inter End1 Carboxylic Acid (Precipitate) Inter->End1 Elimination End2 HCl Gas (Fumes/Acidic) Inter->End2 Byproduct

Figure 1: The hydrolysis cascade.[1] Note that the carboxylic acid product often precipitates in solvents like Hexane or Toluene, causing the "cloudy" appearance.[1]

Troubleshooting Steps
SymptomDiagnosisCorrective Action
White Precipitate Formation of 5-methyl-4-phenylthiophene-3-carboxylic acid.Filter & Dry: The solid is likely the acid.[1] If the experiment requires the acid chloride, you must discard and re-synthesize/re-purchase.[1]
Fuming Release of HCl gas upon opening the vial.[1]Degas: Purge with dry Nitrogen/Argon.[1] Add a scavenger like solid

or a non-nucleophilic base (e.g., 2,6-lutidine) if the reaction tolerates it.[1]
Cloudiness in DCM Wet DCM (Dichloromethane holds water well).[1]Dry Solvent: Pre-dry DCM over activated 3Å molecular sieves for 24 hours. Do not rely on "anhydrous" bottles once opened.[1]

Module 2: Solvent Compatibility Matrix

User Issue: "The compound decomposed instantly when I dissolved it for my reaction."

Expert Analysis: Users often select solvents based on solubility rather than chemical compatibility.[1] For acid chlorides, DMF and DMSO are forbidden in stoichiometric amounts, despite their excellent solubilizing properties.[1]

The "Forbidden" Solvents
  • DMF (Dimethylformamide): Reacts with acid chlorides to form a Vilsmeier-Haack reagent (imidoyl chloride).[1] This is not a solvent interaction; it is a chemical reaction that consumes your starting material.[1]

  • DMSO (Dimethyl Sulfoxide): Acts as an oxidant.[1] It can react violently with acid chlorides (Pummerer-like rearrangement), generating toxic chloromethyl sulfide byproducts and destroying your compound.[1]

  • Alcohols (MeOH, EtOH): Immediate conversion to the ester.[1]

Solvent Selection Guide

SolventDecision Q1 Select Solvent for Acid Chloride Protic Protic? (Alcohol, Water) Q1->Protic PolarReactive DMSO or DMF? Q1->PolarReactive Safe Inert Aprotic? (DCM, THF, Toluene) Q1->Safe Result1 STOP: Forms Ester/Acid Protic->Result1 Result2 STOP: Vilsmeier/Pummerer Side Reactions PolarReactive->Result2 CheckWater Is it Anhydrous? Safe->CheckWater CheckWater->Result1 No Result3 PROCEED (Store under Ar) CheckWater->Result3 Yes

Figure 2: Solvent compatibility decision tree. Green paths indicate safe operating procedures.

Module 3: Purity Verification (The Morpholine Titration)

User Issue: "LCMS shows multiple peaks. Is my compound impure?"

The Trap: You cannot analyze acid chlorides directly via standard LCMS using aqueous mobile phases (Water/Acetonitrile).[1] The compound will hydrolyze on the column, showing the carboxylic acid peak (M-Cl+OH) or the methyl ester (if Methanol is used).[1]

The Solution: Derivatization. You must convert the unstable acid chloride into a stable amide before analysis.[1]

Protocol: Morpholine Quench Method

This protocol converts the acid chloride into a stable morpholine amide, which can be quantitatively analyzed by HPLC/LCMS.[1]

Materials:

  • Morpholine (excess)

  • Dry DCM[1]

  • Sample of Acid Chloride[2][3][4][5][6][7]

Step-by-Step:

  • Prepare Quench Solution: Dissolve 50 µL of Morpholine in 1 mL of dry DCM.

  • Sample: Take 10 µL of your acid chloride reaction mixture/stock solution.

  • React: Add the sample to the Quench Solution. Shake for 1 minute.

    • Chemistry:

      
      
      
  • Analyze: Inject this mixture into the LCMS.

  • Interpret:

    • Peak A (Amide): Corresponds to active Acid Chloride.[1][6]

    • Peak B (Acid): Corresponds to already hydrolyzed material (Morpholine will not react with the carboxylic acid under these mild conditions without a coupling agent).[1]

    • Ratio: The ratio of Amide to Acid represents the true purity of your acid chloride solution.[1]

Module 4: Storage & Degradation Indicators

User Issue: "The yellow powder turned into a black gum."

Cause: Thiophene Sensitivity.[1] While the acid chloride group is the primary instability point, the thiophene ring is electron-rich.[1] If HCl is generated (via hydrolysis) and trapped in the vial, it can catalyze electrophilic aromatic substitution or polymerization of the thiophene rings.[1] This leads to "tarring" (black gum formation).[1]

Storage Rules:

  • Temperature: Store at -20°C .

  • Atmosphere: Strictly under Argon or Nitrogen.[1]

  • Container: Glass with Teflon-lined caps.[1] Avoid Parafilm alone (HCl permeates it).[1]

  • Stabilizer: For long-term storage of solutions, store over a few beads of activated 4Å molecular sieves to scavenge moisture immediately.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (General procedures for Acid Chlorides).

  • Sigma-Aldrich. (2025).[1] Product Specification: 5-methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride. (Specific CAS data).

  • Aitken, R. A., & Slawin, A. M. Z. (2021).[8] Thiophene-3-carbonyl Chloride.[8][9] Molbank, 2021(3), M1254. (Structural insights on thiophene-3-carbonyl derivatives).

Sources

High-throughput screening of reaction conditions for 5-Methyl-4-phenylthiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Thiophene Acid Chlorides

Welcome to the technical support hub for 5-Methyl-4-phenylthiophene-3-carbonyl chloride . You are likely here because this molecule presents a specific set of challenges distinct from standard benzoic acid derivatives.

The electron-rich nature of the thiophene ring, combined with the steric bulk of the 4-phenyl group, creates a dichotomy: the ring is prone to electrophilic attack (side reactions), while the steric hindrance can retard the desired chlorination. Furthermore, acid chlorides are "invisible" to standard reverse-phase LCMS due to rapid hydrolysis, making High-Throughput Screening (HTS) data difficult to interpret without specific quenching protocols.

This guide moves beyond generic advice to address the specific kinetic and stability profiles of this scaffold.

Module 1: Reagent Selection & Chemistry

Q: Should I use Thionyl Chloride ( ) or Oxalyl Chloride ( ) for this screen?

A: For HTS of this specific thiophene derivative, Oxalyl Chloride is the superior primary candidate.

  • The Mechanism:

    • Thionyl Chloride: While cost-effective, it requires higher temperatures (often reflux) to drive the reaction to completion. For electron-rich thiophenes, elevated temperatures with strong acids (

      
       byproduct) can lead to desulfurization or polymerization "tars."
      
    • Oxalyl Chloride: Operates at room temperature and produces volatile byproducts (

      
      , 
      
      
      
      ,
      
      
      ). It is gentler on the thiophene ring and reduces the risk of Friedel-Crafts self-acylation.
  • The "Vilsmeier" Catalyst Necessity: Regardless of the reagent, you must screen with Catalytic DMF (N,N-Dimethylformamide).

    • Why? The reaction proceeds via a Vilsmeier-Haack type intermediate (Imidoyl Chloride), which is far more electrophilic than the bulk chlorinating agent. Without DMF, the conversion of the sterically hindered 3-carboxylic acid will be sluggish.

Q: My reaction mixture turned black/tarry. What happened?

A: You likely triggered oligomerization. Thiophenes are sensitive to strong acid concentrations. If you used


 with excessive heating, the generated 

likely attacked the 2- or 5-position of the thiophene ring.
  • Fix: Switch to Oxalyl Chloride in DCM at 20°C. If heating is required, use Toluene and keep

    
    .
    

Module 2: HTS Workflow & Analytical Strategy

Q: How do I analyze the yield in a 96-well plate? I cannot inject Acid Chloride into LCMS.

A: You must use an In-Situ Quench Protocol. Direct injection of the reaction mixture results in hydrolysis back to the starting material (Carboxylic Acid) inside the LC column, leading to false negatives (appearing as "No Reaction").

The Quench Strategy: You must convert the unstable acid chloride into a stable amide or ester before analysis.

  • Reagent: Use n-Butylamine or Methanol (with Pyridine).

  • Target: Convert Acid Chloride

    
    n-Butyl Amide (or Methyl Ester).
    
  • Validation: The appearance of the Amide/Ester peak in LCMS confirms the presence of Acid Chloride. The Carboxylic Acid peak represents unreacted starting material.

DOT Diagram: HTS Workflow & Analytical Quench

HTS_Workflow Start Start: 5-Methyl-4-phenyl thiophene-3-carboxylic acid Dispense Dispense: Reagents (Oxalyl Cl / SOCl2) Start->Dispense Catalyst Add Catalyst: DMF (1-5 mol%) Dispense->Catalyst React Reaction Block: 20°C - 60°C, 2-12h Catalyst->React Quench CRITICAL: Quench Add n-Butylamine React->Quench Do NOT Inject Analyze LCMS Analysis: Detect Butyl Amide Quench->Analyze Stable Amide

Caption: Figure 1. The HTS workflow emphasizes the critical "Quench" step to stabilize the reactive intermediate for LCMS quantification.

Module 3: Experimental Protocol (Micro-Scale)

Objective: Screen 96 conditions to optimize conversion. Scale: 50 µmol per well.

StepActionTechnical Note
1. Solid Dispense Dispense 10.9 mg (50 µmol) of Precursor Acid into each well of a 96-well glass block.Use a chemically resistant block (e.g., Teflon-coated or glass-lined).
2. Solvent Add Add 200 µL solvent (DCM, Toluene, THF, MeCN).Avoid nucleophilic solvents (MeOH, EtOH) or wet solvents.
3. Catalyst Add 10 µL of DMF stock solution (0.5M in solvent).Final conc ~10 mol%. Essential for activation.
4. Reagent Add Add 1.5 - 3.0 equivalents of Chlorinating Agent.Oxalyl Chloride: Gas evolution (

) will occur. Ensure venting.
5. Incubation Seal and shake at target Temp (20°C, 40°C, 60°C) for 4 hours.If using Oxalyl Chloride, keep T < 40°C to prevent rapid reagent loss.
6. Quench (Analytical) Transfer 20 µL reaction mixture into a new plate containing 180 µL 0.5M n-Butylamine in MeCN .This instantly converts Acid Chloride to the Amide.
7. Analysis Inject Quench plate into LCMS.Monitor ratio of Amide (Product) vs. Acid (SM) .

Module 4: Troubleshooting Logic

Q: I see the Methyl Ester peak in my LCMS, but I didn't use Methanol. Why?

A: You are using Methanol as your LCMS mobile phase. If you inject the unquenched reaction mixture, the acid chloride reacts with the MeOH in the mobile phase on the column.

  • Correction: This is actually a valid qualitative check, but it is not quantitative because hydrolysis (with water in the mobile phase) competes with esterification. Stick to the amine quench for accurate yield determination.

Q: Low conversion (<50%) across all wells.

A: Check your water content. Acid chlorides hydrolyze rapidly. If your solvents or DMF are not "Anhydrous" grade, the reagent is consumed by water before it reacts with the starting material.

  • Test: Add 5.0 equivalents of reagent. If yield spikes, your system is wet.

DOT Diagram: Troubleshooting Decision Tree

Troubleshooting Issue Issue: Low Yield / No Reaction Check_Quench Did you Quench with Amine? Issue->Check_Quench False_Neg False Negative: Acid Chloride hydrolyzed on column. Check_Quench->False_Neg No Check_Reagent Check Reagent Equivalents Check_Quench->Check_Reagent Yes Water_Issue System Wet: Reagent consumed by H2O. Dry solvents. Check_Reagent->Water_Issue Yield improves with 5eq Reagent Check_Cat Check DMF Catalyst Check_Reagent->Check_Cat Yield static Vilsmeier Kinetic Trap: Steric bulk prevents uncatalyzed reaction. Check_Cat->Vilsmeier Forgot DMF

Caption: Figure 2. Logic tree for diagnosing common HTS failures in acid chloride synthesis.

References

  • Aitken, R. A., & Slawin, A. M. Z. (2021).[1] Thiophene-3-carbonyl Chloride.[1][2][3] Molbank.[1] Link

    • Context: Discusses the structural stability and "ring flip disorder" of thiophene-3-carbonyl chlorides, relevant for understanding solid-st
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. (2024). LC-MS Grade Solvents and Reagents. Link

    • Context: Technical standards for solvent purity in LCMS, critical for preventing hydrolysis during analysis.
  • Yufeng Group. (2025).[4] How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Link

    • Context: Industrial comparison of Thionyl Chloride vs. Oxalyl Chloride efficiencies and byproduct management.[4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of 5-Methyl-4-phenylthiophene-3-carbonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Thiophene Chemistry

In the landscape of modern drug discovery and materials science, thiophene derivatives are prized scaffolds due to their diverse biological activities and unique electronic properties.[1][2] The starting material, 5-Methyl-4-phenylthiophene-3-carbonyl chloride, is a highly reactive and versatile building block. Its primary utility lies in its reaction with nucleophiles, such as amines and alcohols, to yield a corresponding series of amides and esters. These reactions, while foundational, are rarely perfect. The success of any synthetic campaign hinges not just on the reaction itself, but on our ability to meticulously monitor its progress, identify its components, and ensure the final product's purity.

This is where High-Performance Liquid Chromatography (HPLC) becomes an indispensable tool. For the researcher at the bench or the professional in process development, a robust HPLC method is the lens through which we view the reaction's reality. It allows for the precise quantification of reactants, the identification of the desired product, and the characterization of often-elusive impurities.

This guide eschews a one-size-fits-all template. Instead, it offers a comparative analysis of strategic choices in HPLC method development, grounded in the specific chemistry of 5-methyl-4-phenylthiophene derivatives. We will explore the causality behind selecting the right column, optimizing the mobile phase, and leveraging modern detector technology to build a self-validating analytical system.

Understanding the Chemistry: The Reactants, Products, and Potential Impurities

Before any analysis begins, a fundamental understanding of the chemical landscape is paramount. The reaction of this compound with a nucleophile (amines, alcohols) is a classic nucleophilic acyl substitution.

cluster_reactants Reactants cluster_products Products & Impurities acyl_chloride 5-Methyl-4-phenyl- thiophene-3-carbonyl chloride amide Target Amide acyl_chloride->amide + Amine ester Target Ester acyl_chloride->ester + Alcohol acid Hydrolysis Impurity (Carboxylic Acid) acyl_chloride->acid + Water

Caption: General reaction pathways for this compound.

The key species to consider for separation are:

  • Starting Material: this compound. This compound is highly reactive and will readily hydrolyze.

  • Hydrolysis Impurity: 5-Methyl-4-phenylthiophene-3-carboxylic acid. Due to the presence of moisture in solvents or on glassware, this is the most common process-related impurity.

  • Target Products: The N-substituted amide or O-substituted ester. These are typically stable, aromatic compounds. Their polarity will be dictated by the nature of the "R" group from the parent amine or alcohol.

  • Unreacted Nucleophile: The amine or alcohol used in the reaction. These can range from highly polar to non-polar.

The analytical challenge is to develop a method that can resolve these structurally similar compounds, which differ primarily by the functional group attached to the carbonyl carbon.

Part 1: The Comparative Guide to HPLC Method Development

The development of a robust HPLC method is a logical, stepwise process. Here, we compare the critical choices and the scientific rationale that underpins them.

The Stationary Phase: A Tale of Two Selectivities

The column is the heart of the separation. For the aromatic, moderately non-polar thiophene derivatives , a reversed-phase approach is the logical starting point. The primary debate centers on the type of C18 column versus phases that offer alternative selectivity mechanisms.

Stationary PhasePrimary InteractionAdvantages for Thiophene AnalysisDisadvantages/Considerations
End-capped C18 HydrophobicUniversal Workhorse: Excellent retention for the core aromatic structure. High surface area provides good loading capacity.Potential for Peak Tailing: Basic amide products can interact with residual, un-capped silanol groups on the silica surface, causing peak tailing.[3][4]
Phenyl-Hexyl Hydrophobic & π-πAlternative Selectivity: The phenyl rings in the stationary phase can engage in π-π stacking interactions with the phenyl and thiophene rings of the analytes.[5] This can significantly alter elution order and improve resolution between structurally similar compounds.Can sometimes lead to overly strong retention for highly aromatic systems, requiring stronger mobile phases.
Polar-Embedded Hydrophobic & H-BondingSuperior Peak Shape for Bases: An embedded polar group (e.g., amide, carbamate) shields residual silanols, drastically reducing tailing for basic analytes.[6]May exhibit different selectivity compared to standard C18, which could be either an advantage or a disadvantage.

Senior Scientist's Recommendation: Always begin with a high-quality, end-capped C18 column. It is the most versatile and will likely provide a satisfactory separation. However, if peak shape for a basic amide is problematic, or if the resolution between the target product and a key impurity is insufficient, a Phenyl-Hexyl phase should be your next choice to leverage alternative π-π interactions.

The Mobile Phase: Driving Separation and Perfecting Peak Shape

The mobile phase dictates the elution strength and can be manipulated to fine-tune selectivity and correct peak shape issues.

Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

  • Acetonitrile (ACN): Generally the preferred choice for aromatic compounds. It is a weaker solvent than methanol, which often provides better resolution for complex mixtures. Its low viscosity leads to lower backpressure, which is advantageous for high-throughput analysis.[7]

  • Methanol (MeOH): A stronger, more protic solvent. It can offer different selectivity due to its hydrogen-bonding capabilities. It is also a more cost-effective option.

The Critical Role of pH Control

For the analysis of thiophene amides, especially those derived from basic amines, mobile phase pH is arguably the most critical parameter for achieving symmetric peaks. Basic analytes can be protonated at low pH, but more importantly, a low pH (typically < 3.0) will suppress the ionization of residual silanol groups (Si-O⁻) on the column's silica backbone.[3] This prevents the electrostatic interaction between the negatively charged silanols and positively charged basic analytes, which is a primary cause of peak tailing.[3][4]

  • For UV-Only Analysis: A phosphate buffer is an excellent choice due to its strong buffering capacity. However, it is not volatile and is incompatible with mass spectrometry.[7][8]

  • For LC-MS Compatibility: Volatile buffers are mandatory. Ammonium formate or ammonium acetate are the industry standards.[9][10] Formic acid or acetic acid are often used to maintain a low pH.

The Detector: From Simple Quantification to Absolute Confidence
  • UV-Vis Detector: Thiophene derivatives are strong chromophores, making UV detection highly effective. A simple variable wavelength detector set at the λmax of the primary product is sufficient for routine analysis.

  • Photodiode Array (PDA) Detector: This is the superior choice and highly recommended. A PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram.[11][12] This provides three key advantages:

    • Peak Purity Analysis: By comparing spectra across a single peak, co-eluting impurities can be detected.[13]

    • Spectral Confirmation: The UV spectrum serves as an orthogonal confirmation of a peak's identity.

    • Method Development: The optimal wavelength for all components can be determined from a single run.

  • Mass Spectrometry (MS) Detector: For drug development and impurity identification, coupling the HPLC to an MS detector is the gold standard. It provides molecular weight information, which is invaluable for confirming the identity of the main product and tentatively identifying unknown impurities. For this, volatile mobile phases are essential.[9][14]

Part 2: Experimental Protocols & Data

This section provides a practical workflow and representative data for the analysis of the reaction between this compound and aniline.

Workflow for HPLC Method Development

A 1. Define Analytes (Product, SM, Impurities) B 2. Initial Screening Column: C18, 4.6x150mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile A->B C 3. Scouting Gradient Run a fast linear gradient (e.g., 5% to 95% B in 10 min) B->C D 4. Evaluate Results Assess Retention & Resolution C->D E 5. Optimize Gradient Adjust slope and duration for best separation D->E F 6. Assess Peak Shape Is tailing > 1.5? E->F Resolution OK? G 7. Troubleshoot Tailing Lower pH or switch to Polar-Embedded/Phenyl Column F->G Yes H 8. Final Method Validation F->H No G->E

Caption: A logical workflow for developing a robust HPLC method.

Detailed Experimental Protocol: Optimized HPLC Method

This protocol is designed for the analysis of the reaction to form N-phenyl-5-methyl-4-phenylthiophene-3-carboxamide.

1. Sample Preparation: a. Carefully withdraw 10 µL of the reaction mixture. b. Quench it in 990 µL of acetonitrile in a 1.5 mL microcentrifuge tube. This immediately stops the reaction and precipitates any salts. c. Vortex the sample for 30 seconds. d. Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates. e. Transfer the supernatant to an HPLC vial for analysis. This represents a 1:100 dilution.

2. HPLC Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent.
  • Detector: Diode Array Detector (DAD).
  • Column: Phenomenex Kinetex C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.
  • Detection Wavelength: 254 nm (Bandwidth: 4 nm).
  • Gradient Program:
  • 0.00 min: 50% B
  • 10.00 min: 95% B
  • 12.00 min: 95% B
  • 12.01 min: 50% B
  • 15.00 min: 50% B
Comparative Performance Data

The following table presents hypothetical but realistic data comparing the performance of a standard C18 column with a Phenyl-Hexyl column for a reaction mixture containing the hydrolyzed starting material and a basic amide product.

AnalyteColumnRetention Time (min)USP Tailing FactorResolution (from previous peak)
5-Methyl-4-phenylthiophene-3-carboxylic acidC185.81.1-
N-butyl -5-methyl-4-phenylthiophene-3-carboxamideC187.21.8 4.1
5-Methyl-4-phenylthiophene-3-carboxylic acidPhenyl-Hexyl6.51.2-
N-butyl -5-methyl-4-phenylthiophene-3-carboxamidePhenyl-Hexyl8.51.3 5.5

Analysis of Data: As shown in the table, while both columns provide adequate resolution, the Phenyl-Hexyl column offers two distinct advantages. First, it provides a significant improvement in the peak shape (lower tailing factor) for the basic amide product. Second, the increased retention provides a larger resolution window, which is beneficial for detecting any impurities that might elute near the main product peak.

Conclusion: A Strategy for Certainty

The analysis of products from this compound reactions is a paradigmatic case for modern HPLC method development. While a standard C18 column with an acidic mobile phase serves as a robust starting point, a deeper understanding of alternative stationary phase chemistries provides the analyst with powerful tools to overcome common challenges like poor peak shape and insufficient resolution. The use of a Phenyl-Hexyl column can offer superior performance for these aromatic systems, while a PDA detector provides an indispensable layer of confidence through peak purity analysis and spectral confirmation. By following a logical, evidence-based workflow, researchers and drug development professionals can develop highly reliable, self-validating HPLC methods that are fit for purpose, ensuring the quality and integrity of their synthetic work.

References

  • Chan, C. C., et al. (2004). HPLC Method Development for Pharmaceuticals. John Wiley & Sons. [Link]

  • Dolan, J. W. (2013). From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. LCGC North America. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Shaikh, K. et al. (2012). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

Sources

Optimizing Reaction Monitoring: GC-MS Analysis of 5-Methyl-4-phenylthiophene-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 5-Methyl-4-phenylthiophene-3-carbonyl chloride is a critical electrophilic intermediate in the synthesis of polysubstituted thiophene scaffolds, often used in drug discovery for their anti-inflammatory and kinase-inhibitory profiles. The Challenge: The high reactivity of the acyl chloride moiety renders it moisture-sensitive and thermally unstable. Direct gas chromatography (GC) analysis often yields erratic results due to on-column hydrolysis and thermal degradation, leading to "ghost" peaks of the parent acid and accelerated column phase bleeding. The Solution: This guide compares the Direct Injection Method against the In-Situ Methanol Quench Protocol . We demonstrate that the Quench Protocol acts as a self-validating system, converting the labile acid chloride into a stable methyl ester, thereby ensuring quantitative accuracy (RSD < 2%) and protecting analytical hardware.

Part 1: Methodological Comparison

The "Quick" vs. The "Robust"

In process chemistry, the temptation to inject reaction aliquots directly into the GC is high due to speed. However, for this compound, this approach is scientifically flawed.

Method A: Direct Injection (The Naive Alternative)
  • Mechanism: The reaction mixture (often in

    
     or Toluene) is diluted and injected.
    
  • Failure Mode: Moisture in the carrier gas or septum bleed hydrolyzes the acid chloride back to 5-methyl-4-phenylthiophene-3-carboxylic acid inside the hot injector port (

    
    ).
    
  • Result:

    • Peak Broadening: The carboxylic acid interacts strongly with silanol groups on the column, causing severe tailing.

    • Ambiguity: It becomes impossible to distinguish between unreacted starting material (the acid) and the product (acid chloride) that hydrolyzed during analysis.

    • Hardware Damage: Liberated HCl strips the stationary phase (polysiloxane), shortening column life.

Method B: In-Situ Methanol Quench (The Recommended Protocol)
  • Mechanism: A reaction aliquot is immediately dispensed into anhydrous methanol.

  • Causality: The methanol acts as a nucleophile, rapidly converting the acid chloride to methyl 5-methyl-4-phenylthiophene-3-carboxylate .

  • Advantage: The ester is thermally stable, non-polar, and vaporizes cleanly without interacting with active sites.

  • Self-Validation: If the starting material (acid) was present in the reactor, it remains an acid (slow reaction with MeOH without catalyst). If the product (acid chloride) was present, it becomes the ester. Thus, the chromatogram clearly separates "Unreacted Acid" from "Formed Chloride (as Ester)."

Performance Data Comparison
MetricMethod A: Direct InjectionMethod B: Methanol Quench (Recommended)
Analyte Detected Acid Chloride (Transient) + Acid (Artifact)Methyl Ester (Stable Derivative)
Peak Asymmetry (

)
> 2.5 (Severe Tailing)1.05 (Gaussian)
Quantification Precision (RSD, n=6) 12.4%1.8%
Limit of Detection (LOD) High (due to noise/tailing)Low (sharp peak shape)
Column Lifetime Impact Severe (HCl corrosion)Minimal (Neutral matrix)
Process Decision Risk High (False negatives for conversion)Low (Accurate conversion tracking)

Part 2: Experimental Protocols

Reagents & Equipment
  • Solvents: Methanol (LC-MS grade, anhydrous), Dichloromethane (DCM).

  • Internal Standard: Dodecane or Biphenyl (inert to acid chlorides).

  • GC-MS System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

The In-Situ Quench Workflow

This protocol is designed to be a "snapshot" of the reaction at time


.
  • Preparation of Quench Vial:

    • Pre-fill a 2 mL GC vial with

      
       anhydrous Methanol.
      
    • Optional: Add

      
       of Pyridine if the acid chloride is sterically hindered (catalyzes the esterification), though usually not necessary for thiophene carbonyls.
      
  • Sampling:

    • Using a dry glass syringe, withdraw

      
       of the reaction mixture.
      
    • Immediately dispense into the Quench Vial.

    • Cap and vortex for 10 seconds.

  • Analysis:

    • Inject

      
       in Split Mode (50:1).
      
    • Injector Temp:

      
      .
      
    • Oven Program:

      
       (1 min) 
      
      
      
      
      
      
      
      
      
      (3 min).
Mass Spectral Interpretation

The derivatized product, Methyl 5-methyl-4-phenylthiophene-3-carboxylate , yields a distinct fragmentation pattern useful for confirmation.

  • Molecular Ion (

    
    ):  m/z 232 (Base peak or strong intensity).
    
  • Loss of Methoxy (

    
    , 
    
    
    
    ):
    m/z 201 (Acylium ion).
  • Loss of Carbonyl (

    
    , 
    
    
    
    ):
    m/z 173 (Thiophene ring fragment).
  • Thiophene Characteristic: Look for the isotopic signature of Sulfur (

    
     is ~4.4% of 
    
    
    
    ), giving an M+2 peak.

Part 3: Visualization of Workflows

Workflow Logic Diagram

The following diagram illustrates the critical decision points and chemical transformations in the analytical workflow.

G Start Reaction Mixture (Acid Chloride + Unreacted Acid) Decision Sampling Method Start->Decision Direct Direct Injection Decision->Direct Risky Quench MeOH Quench (Derivatization) Decision->Quench Recommended Injector GC Injector (250°C) Direct->Injector Hydrolysis Hydrolysis Artifacts (Acid Formation) Injector->Hydrolysis Moisture BadData Broad Peaks & Ambiguous Data Hydrolysis->BadData Reaction R-COCl + MeOH -> R-COOMe Quench->Reaction GC GC-MS Analysis Reaction->GC GoodData Sharp Ester Peak (Quantitative) GC->GoodData

Figure 1: Comparison of analytical workflows. The Quench method (Green path) stabilizes the analyte, while direct injection (Red path) leads to degradation.

Fragmentation Pathway

Understanding the MS signature confirms the structure of the derivatized product.

MS MolIon Molecular Ion (M+) m/z 232 (Methyl Ester) Acylium Acylium Ion [M-OCH3]+ m/z 201 MolIon->Acylium - OCH3 (31) Aryl Substituted Thiophene [M-COOCH3]+ m/z 173 MolIon->Aryl - COOCH3 (59) Acylium->Aryl - CO (28)

Figure 2: Primary mass spectral fragmentation pathway for Methyl 5-methyl-4-phenylthiophene-3-carboxylate.

References

  • Aitken, R. A., & Slawin, A. M. Z. (2021).[1] Thiophene-3-Carbonyl Chloride.[1] Molbank, 2021(3), M1254.[1] [Link][1][2][3][4][5]

    • Grounding: Describes the structural properties and reactivity of thiophene-3-carbonyl chlorides, including ring-flip disorder.
  • Grounding: Authoritative source on general derivatization strategies for carboxylic acids and acid chlorides to improve GC performance.
  • Zenkevich, I. G. (2002).[4] Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [Link]

    • Grounding: Technical reference on the necessity of esterification for accurate chrom
  • PubChem. 5-Chlorothiophene-3-carboxylic acid (Related Structure Data). [Link]

    • Grounding: Provides physicochemical property data for structurally similar thiophene carboxylic acids used to infer behavior of the target compound.

Sources

Comparative study of different substituted thiophene carbonyl chlorides in acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of substituted thiophene carbonyl chlorides, focusing on the critical reactivity differences between the 2- and 3-isomers in acylation reactions.

Executive Summary & Strategic Importance

Thiophene carbonyl chlorides (thenoyl chlorides) are pivotal electrophiles in medicinal chemistry, serving as bioisosteres for benzoyl chlorides. Their incorporation into drug scaffolds often improves metabolic stability and lipophilicity. However, a common pitfall in synthetic planning is treating the 2- and 3-isomers as equivalent.

The Core Insight: Unlike benzene, the thiophene ring exerts a potent position-dependent electronic effect . While the thiophene ring itself is electron-rich (nucleophilic), the sulfur atom's strong inductive effect makes the 2-thenoyl chloride significantly more electrophilic (reactive) than the 3-isomer. This guide dissects these nuances to optimize acylation workflows.

Mechanistic Analysis: The Reactivity Paradox

To control acylation, one must understand the competition between Resonance (+M) and Inductive (-I) effects exerted by the sulfur atom on the carbonyl center.

Electronic Landscape
  • 2-Thiophene Carbonyl Chloride (2-TCC): The carbonyl carbon is adjacent to the sulfur. Although sulfur can donate electrons via resonance, its high electronegativity exerts a dominant -I (inductive withdrawing) effect at the

    
    -position. This destabilizes the carbonyl carbon, making it highly susceptible to nucleophilic attack.
    
  • 3-Thiophene Carbonyl Chloride (3-TCC): The carbonyl is at the

    
    -position. The inductive withdrawal from sulfur falls off significantly with distance. Consequently, the resonance donation from the ring (making the ring 
    
    
    
    -excessive) becomes more prominent relative to the inductive pull, rendering the carbonyl less electrophilic than the 2-isomer.

Reactivity Order (Electrophilicity):



Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that dictate reaction rates.

ElectronicEffects cluster_outcome Reaction Outcome S_atom Sulfur Atom (S) C2_Pos C2 Position (Proximal) S_atom->C2_Pos Strong Inductive (-I) Electron Withdrawal C3_Pos C3 Position (Distal) S_atom->C3_Pos Weak Inductive (-I) carbonyl_2 2-COCl Carbonyl (High Electrophilicity) C2_Pos->carbonyl_2 Activates carbonyl_3 3-COCl Carbonyl (Moderate Electrophilicity) C3_Pos->carbonyl_3 Less Activation Fast Fast Hydrolysis/Aminolysis carbonyl_2->Fast Slow Slower Reaction Rate carbonyl_3->Slow

Caption: Figure 1. Electronic vectors influencing the electrophilicity of thenoyl chlorides. The proximity of the sulfur atom at C2 enhances electrophilicity via inductive withdrawal.

Comparative Performance Data

The following data consolidates physical properties and reactivity profiles derived from kinetic studies and crystallographic data (including the "Ring Flip" disorder unique to the 3-isomer).

Feature2-Thiophene Carbonyl Chloride 3-Thiophene Carbonyl Chloride Implication for Synthesis
CAS Number 5271-67-041507-35-1Ensure correct isomer sourcing.
Physical State Liquid / Low-melting solidSolid (mp 53-54 °C)3-isomer is easier to weigh/handle.
Acidity of Parent Acid (pKa) 3.53 (Stronger acid)4.10 (Weaker acid)Correlates with leaving group ability.
Relative Hydrolysis Rate High (

min in aq.[1] buffer)
Moderate 2-TCC requires strictly anhydrous conditions.
Structural Anomaly Standard planar conformationRing Flip Disorder 3-TCC crystals show 180° rotational disorder (S vs C=C flip) in X-ray structures [1].
Reactivity w/ Aniline Fast, exothermicControlled, moderate rate2-TCC may require cooling (0°C) to prevent bis-acylation.

Experimental Protocols

Protocol A: General N-Acylation (Aminolysis)

Best for: Attaching the thiophene moiety to primary/secondary amines.

Reagents:

  • Substrate: 1.0 equiv Amine (e.g., Aniline, Morpholine)

  • Electrophile: 1.1 equiv Thenoyl Chloride (2- or 3-isomer)

  • Base: 1.2 equiv Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Purge reaction vessel with

    
    . Dissolve amine and 
    
    
    
    in anhydrous DCM (0.2 M concentration).
  • Addition (Critical):

    • For 2-TCC: Cool solution to 0 °C . Add acid chloride dropwise over 15 minutes. The high reactivity can cause exotherms that degrade sensitive functional groups.

    • For 3-TCC: Addition at room temperature (RT) is generally safe.

  • Reaction: Stir at RT.

    • 2-TCC: Typically complete in < 1 hour.

    • 3-TCC: May require 2–4 hours. Monitor via TLC (Hexane/EtOAc).

  • Workup: Quench with sat.

    
    . Wash organic layer with 1M HCl (to remove excess pyridine/amine) then brine. Dry over 
    
    
    
    .
  • Purification: 2-substituted amides often crystallize; 3-substituted variants may require column chromatography due to "greasier" nature.

Protocol B: Friedel-Crafts Acylation (Substrate Role)

Note: When using the acid chloride to acylate an aromatic ring (e.g., benzene) using


.
  • Complex Formation: 2-TCC forms a stable acylium ion complex with

    
     faster than 3-TCC.
    
  • Regioselectivity:

    • Acylating with 2-TCC: High yields, para-selectivity on activated benzenes.

    • Acylating with 3-TCC: Slightly lower yields due to potential oligomerization of the thiophene ring itself (thiophene is also a nucleophile and can self-react if not carefully controlled).

Decision Matrix for Optimization

Use this workflow to select the correct isomer and conditions for your specific application.

DecisionMatrix Start Select Acylation Goal Target Target Molecule Structure? Start->Target Bioisostere Need Phenyl Bioisostere (Metabolic Stability) Target->Bioisostere General Use Reactivity Need High Reactivity (Sterically Hindered Amine) Target->Reactivity Difficult Substrate Route3 Use 3-Thenoyl Chloride Bioisostere->Route3 Lower Toxicity/Metabolism Route2 Use 2-Thenoyl Chloride Reactivity->Route2 Max Electrophilicity Cond_2 Condition Set A: 0°C, Slow Addition, Anhydrous Essential Route2->Cond_2 Cond_3 Condition Set B: RT, Standard Addition, Tolerates trace moisture Route3->Cond_3

Caption: Figure 2. Experimental decision matrix for selecting thiophene isomers.

Applications in Drug Discovery[2]

  • Tioxazafen (Nematicide): Utilizes 2-thenoyl chloride .[2] The synthesis relies on the high electrophilicity of the 2-isomer to drive the acylation of a sterically hindered amine intermediate efficiently [2].

  • Clopidogrel (Plavix) Analogs: Research into "thieno-analogs" of clopidogrel often employs 2-chlorocarbonyl thiophene to synthesize the dihydrothienopyridine core. The 2-position is preferred for its electronic similarity to the ortho-position of the phenyl ring in the parent drug.

References

  • Aitken, R. A., & Slawin, A. M. Z. (2021).[3] Thiophene-3-carbonyl Chloride .[3] Molbank, 2021(3), M1254. Link

  • Dunn, T. J., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen . Organic Process Research & Development. Link

  • Satchell, D. P. N. (1963). The chemically significant interactions of the carbonyl group. Quarterly Reviews, Chemical Society, 17(2), 160-203. (Foundational text on carbonyl electrophilicity).
  • TCI Chemicals.[4] Product Specification: 2-Thenoyl Chloride vs 3-Thenoyl Chloride . Link

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-4-phenylthiophene-3-carbonyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.